Technical Whitepaper: Profiling the Physical and Chemical Dynamics of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine
Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as critical building blocks. 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine is a uniquely ver...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as critical building blocks. 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine is a uniquely versatile intermediate characterized by its orthogonal reactivity profile. By combining an electron-deficient di-chlorinated pyridine core with a protected alkyne, this molecule allows researchers to execute sequential, site-specific transformations without the need for complex protecting-group manipulations. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols.
Molecular Identity & Physicochemical Profiling
Understanding the physical parameters of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is essential for optimizing reaction conditions, solvent selection, and purification strategies. The compound features a molecular weight of 244.19 g/mol and is typically supplied as a lyophilized powder or crystalline solid[1],[2].
Off-white to pale yellow solid / Lyophilized powder[2]
Solubility Profile
Soluble in DCM, THF, DMF, DMSO; Insoluble in H₂O
Chemical Reactivity & Mechanistic Insights
As a Senior Application Scientist, I emphasize that the true value of this molecule lies in its orthogonal reactivity . The molecule possesses three distinct reactive sites, each addressable under specific conditions.
C2-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The pyridine ring is inherently electron-deficient, a property exacerbated by the inductive effects of the two chlorine atoms. The C2 position is uniquely activated toward SNAr because the transition state allows the resulting negative charge to be delocalized directly onto the highly electronegative pyridine nitrogen (forming a stable Meisenheimer complex).
C5-Chlorine (Palladium-Catalyzed Cross-Coupling): Attack at C5 does not afford direct nitrogen stabilization, rendering the C5-chlorine relatively inert to mild nucleophiles. However, once the C2 position is substituted, the C5-chlorine can be selectively engaged in Suzuki-Miyaura or Stille cross-couplings.
C3-Trimethylsilyl (TMS) Alkyne: The TMS group acts as a robust protecting group against basic or nucleophilic attacks during SNAr. It can be cleanly cleaved using fluoride sources (e.g., TBAF) or mild bases (K₂CO₃/MeOH) to reveal a terminal alkyne, priming the molecule for Click chemistry (CuAAC) or further Sonogashira couplings[3].
Fig 1: Orthogonal reactivity pathways of the functionalized pyridine core.
While the compound is commercially available, it is frequently synthesized in-house via the chemo-selective Sonogashira cross-coupling of 3-bromo-2,5-dichloropyridine with trimethylsilylacetylene .
Causality of Experimental Design: The choice of the 3-bromo precursor is dictated by the oxidative addition rates of palladium. The C–Br bond undergoes oxidative addition significantly faster than the C–Cl bonds, ensuring exquisite regioselectivity at the C3 position without polymerizing the substrate. Copper(I) iodide is utilized to form a highly nucleophilic copper acetylide intermediate, which transmetalates with the Pd(II)-aryl complex exponentially faster than the terminal alkyne alone.
Prevents oxidative Glaser homocoupling of the alkyne.
Step-by-Step Self-Validating Methodology
Degassing & Reagent Preparation:
Charge a flame-dried Schlenk flask with 3-bromo-2,5-dichloropyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv). Evacuate and backfill with Argon three times.
Validation Check: The solid mixture should appear pale yellow. Any green/blue tint indicates premature copper oxidation, requiring fresh CuI.
Solvent & Reactant Addition:
Inject anhydrous THF and anhydrous Et₃N (1:1 ratio) via syringe. Add trimethylsilylacetylene (1.2 equiv) dropwise.
Reaction Execution:
Stir the mixture at 60 °C for 12 hours.
Validation Check: The solution will transition from yellow to a deep brown/black suspension, indicating the successful reduction of Pd(II) to active Pd(0) nanoparticles and the precipitation of triethylammonium bromide salts.
Workup & Copper Scavenging:
Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and quench with saturated aqueous NH₄Cl.
Validation Check: The aqueous layer must turn bright blue (formation of soluble copper-amine complexes). Wash until the aqueous layer is colorless, ensuring complete removal of Cu salts which can degrade the product.
Purification:
Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient). LC-MS should confirm the target mass of 244.2 m/z[1].
In pharmaceutical research, the incorporation of rigid alkyne linkers is a proven strategy to improve the metabolic stability and target-binding affinity of drug candidates. Derivatives of TMS-acetylenic pyridines have been successfully utilized in non-catalytic ketone alkylations and the synthesis of complex optically active alcohols[3]. Furthermore, by sequentially displacing the C2-chlorine with a pharmacophore amine, and subsequently clicking the deprotected C3-alkyne with an azide, researchers can rapidly generate vast libraries of triazole-linked pyridine derivatives for high-throughput Structure-Activity Relationship (SAR) screening.
Handling, Stability, and Storage
To maintain the integrity of the trimethylsilyl protecting group and prevent gradual hydrolysis of the alkyne, strict storage protocols must be followed.
Temperature: For long-term storage (up to 6 months), the compound must be kept at -20 °C to -80 °C[2]. Short-term storage (up to one week) at 4 °C is acceptable during active experimental use[2].
Handling: Aliquoting is highly recommended to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture and accelerate the degradation of the TMS group[2]. Handle under an inert atmosphere (Nitrogen or Argon) when preparing stock solutions.
Analytical Characterization and Synthetic Methodology of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine: A Technical Guide
Executive Summary The compound 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) is a critical scaffold in modern medicinal chemistry and agrochemical development. Halogenated alkynylpyridines serve as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) is a critical scaffold in modern medicinal chemistry and agrochemical development. Halogenated alkynylpyridines serve as highly versatile intermediates, particularly in the synthesis of complex heterocycles like azaindoles and multi-substituted pyridine therapeutics. This whitepaper provides a comprehensive, self-validating technical guide detailing the synthetic methodology (Sonogashira cross-coupling) and the rigorous analytical characterization (1H and 13C NMR) required to validate the structural integrity of this molecule.
Synthetic Methodology: Mechanistic Rationale and Causality
The synthesis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is achieved via a palladium-catalyzed Sonogashira cross-coupling between 2,5-dichloro-3-iodopyridine and trimethylsilylacetylene (TMS-acetylene).
Causality of Regioselectivity
A common challenge in cross-coupling is achieving site-selectivity in polyhalogenated substrates. The choice of 2,5-dichloro-3-iodopyridine as the starting material is highly deliberate. The bond dissociation energy (BDE) of the carbon-iodine (C-I) bond is approximately 240 kJ/mol, which is significantly weaker than the carbon-chlorine (C-Cl) bonds (~330 kJ/mol) [1]. Because the oxidative addition of the Pd(0) catalyst is highly sensitive to bond strength, the catalyst selectively inserts into the C-I bond at the 3-position. This leaves the chloro groups at the 2- and 5-positions completely intact for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Reagent Causality
Pd(PPh3)2Cl2 (Catalyst): A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It provides optimal steric and electronic properties for the oxidative addition into the electron-deficient pyridine ring.
CuI (Co-catalyst): Facilitates the formation of a copper acetylide intermediate. This intermediate is highly nucleophilic and drastically accelerates the transmetalation step to the Pd(II) complex.
Triethylamine (Et3N): Serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne during copper acetylide formation.
Experimental Workflow: A Self-Validating Protocol
To ensure reproducibility, the following step-by-step protocol is designed as a self-validating system . Each phase contains built-in checks to verify the reaction's progress and prevent common failure modes (such as Glaser homocoupling).
Step-by-Step Protocol
Preparation: In an oven-dried Schlenk flask, add 2,5-dichloro-3-iodopyridine (1.0 equiv) [2], Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).
Atmospheric Control (Critical): Seal the flask with a septum. Evacuate the flask under a high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded because it promotes the copper-catalyzed oxidative homocoupling of TMS-acetylene (Glaser coupling), which consumes the reagent and complicates purification.
Reagent Addition: Inject anhydrous, degassed triethylamine (Et3N) to dissolve the solids, followed by the dropwise addition of TMS-acetylene (1.2 equiv).
Execution: Stir the reaction mixture at 50°C for 4–12 hours.
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). Self-Validation Check: The product will appear as a new, less polar spot (higher Rf) compared to the starting material due to the highly lipophilic TMS group. The disappearance of the starting material validates the completion of the catalytic cycle.
Workup: Quench the reaction with saturated aqueous NH4Cl to remove copper salts. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to 5% EtOAc in Hexanes.
Caption: Step-by-step experimental workflow for the Sonogashira coupling synthesis.
Analytical Characterization: NMR Spectral Data
Post-purification validation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The spectral assignments below are derived from established empirical predictive models for substituted pyridines and alkynes [3].
1H NMR Analysis
The 1H NMR spectrum acts as a definitive self-validation tool for regiochemistry. The preservation of two distinct doublets with a meta-coupling constant (J ≈ 2.4 Hz) confirms that the substitution occurred exclusively at the 3-position, leaving the protons at positions 4 and 6 intact.
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Rationale
H-6
8.35
Doublet (d)
2.4
1H
Highly deshielded by the adjacent electronegative nitrogen and ortho-chlorine. Meta-coupled to H-4.
H-4
7.85
Doublet (d)
2.4
1H
Deshielded by the ortho-chlorine and the anisotropic magnetic field of the adjacent alkyne. Meta-coupled to H-6.
TMS
0.28
Singlet (s)
-
9H
Highly shielded methyl protons attached to the electropositive silicon atom.
13C NMR Analysis
The 13C NMR spectrum validates the carbon framework. The presence of the two distinct alkyne carbons (C-α and C-β) and the highly shielded TMS carbons confirms the successful cross-coupling.
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
Position
Chemical Shift (δ, ppm)
Type
Assignment Rationale
C-2
150.5
Quaternary (C-Cl)
Severely deshielded by the adjacent nitrogen and directly attached electronegative chlorine atom.
C-6
148.2
Methine (CH)
Deshielded by the adjacent nitrogen atom.
C-4
140.1
Methine (CH)
Standard pyridine C-4 shift, slightly deshielded by substituent inductive effects.
C-5
130.8
Quaternary (C-Cl)
Deshielded by the attached chlorine atom.
C-3
121.5
Quaternary (C-C)
Upfield compared to other substituted pyridine carbons; characteristic of an alkyne attachment point.
C-β (Alkyne)
104.2
Quaternary (C-Si)
Deshielded relative to terminal alkynes due to silicon attachment (β-effect).
C-α (Alkyne)
98.5
Quaternary (C-Ar)
Shielded relative to C-β, typical for internal aryl-alkynes.
TMS
-0.3
Primary (CH3)
Highly shielded methyl carbons attached to the electropositive silicon.
Quality Control & Data Validation
To ensure the compound meets the rigorous purity standards required for drug development or advanced synthesis, the following Quality Control (QC) checks must be passed:
Absence of Terminal Alkyne Proton: The 1H NMR must show absolutely no signal around ~2.5–3.0 ppm, which would indicate the loss of the TMS protecting group or unreacted terminal alkyne starting material.
Integration Ratio: The integration ratio of the TMS singlet (0.28 ppm) to the pyridine protons (8.35 ppm and 7.85 ppm) must be exactly 9:1:1 . Any deviation indicates either TMS cleavage or residual silicone grease contamination.
Absence of Glaser Product: If oxygen was not properly excluded, a bis(trimethylsilyl)butadiyne byproduct may form. This is easily identified in the 13C NMR by the absence of pyridine carbon signals and the presence of altered alkyne shifts (~88 ppm and ~85 ppm).
Foundational
Structural Elucidation of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine via Mass Spectrometry
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Abstract 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine (C₁₀H₁₁Cl₂NSi) is a highly functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Abstract
2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine (C₁₀H₁₁Cl₂NSi) is a highly functionalized synthetic intermediate frequently utilized in Sonogashira cross-coupling reactions for the development of targeted therapeutics. Accurate structural characterization of this scaffold is critical for downstream pharmaceutical integrity. This whitepaper details the authoritative mass spectrometry (MS) fragmentation pathways, establishes a self-validating analytical protocol, and unpacks the thermodynamic causality behind its diagnostic ion generation.
Ionization Strategy & Experimental Causality
Selecting the correct ionization technique is the most critical decision in MS method development. As a highly halogenated, relatively non-polar molecule, 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine presents distinct analytical challenges.
Electrospray Ionization (ESI) often yields poor ionization efficiency for this class of molecules. The electron-withdrawing nature of the di-chloro substitution severely deactivates the pyridine nitrogen, rendering protonation ([M+H]⁺) thermodynamically unfavorable in standard LC-MS workflows.
Consequently,[1]. EI provides a hard, highly reproducible ionization environment that bypasses the need for analyte basicity. Instead, it relies on the high-energy expulsion of an electron to form the radical cation [M]⁺•. This approach guarantees rich, predictable fragmentation pathways that are essential for absolute structural confirmation[2].
Self-Validating GC-EI-MS Protocol
A robust analytical protocol must be a self-validating system. The following methodology is designed not just to acquire data, but to inherently verify the integrity of the results at each step.
Step 1: Sample Preparation. Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade hexane.
Causality: Hexane ensures the non-polar TMS-alkyne remains fully solubilized while preventing solvolysis or degradation of the TMS group, a common artifact when using protic solvents like methanol.
Step 2: Chromatographic Introduction. Inject 1 µL into the GC inlet at 250°C with a split ratio of 10:1.
Causality: The split injection prevents detector saturation and peak tailing, ensuring sharp chromatographic resolution and preventing unwanted ion-molecule reactions in the source.
Step 3: Capillary Separation. Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.
Causality: The non-polar stationary phase perfectly aligns with the analyte's polarity. The rapid temperature ramp ensures elution before any thermal degradation of the alkyne bond can occur.
Step 4: Electron Ionization (EI). Operate the ion source at 70 eV and 230°C.
Causality:, ensuring the resulting spectra can be accurately cross-referenced against established theoretical models and NIST libraries[2].
Step 5: Data Acquisition & Isotopic Validation. Scan m/z 50 to 350.
Self-Validation: Verify the 9:6:1 isotope ratio at m/z 243/245/247. If the ratio deviates by >5%, suspect co-elution or source contamination, which invalidates the run.
Fig 1. Self-validating GC-EI-MS experimental workflow for TMS-alkyne pyridine derivatives.
Mechanistic Fragmentation Pathways
The fragmentation of TMS-protected alkynes under 70 eV EI is strictly governed by the [3].
The Molecular Ion and Isotopic Signature: The presence of two chlorine atoms generates a distinct, mathematically predictable isotopic signature. The molecular ion [M]⁺• appears as a triplet at m/z 243, 245, and 247 with a relative abundance ratio of approximately 9:6:1.
Alpha-Cleavage of the TMS Group (-15 Da): The most thermodynamically favorable fragmentation is the , driven by the formation of a highly stable, even-electron siliconium ion [M - CH₃]⁺ at m/z 228[1]. This transition is so favorable that it typically forms the base peak (100% relative abundance).
Halogen Expulsion: Subsequent or competitive loss of a chlorine radical (•Cl) from the pyridine ring occurs, yielding[M - Cl]⁺ (m/z 208) or [M - CH₃ - Cl]⁺ (m/z 193). The cleavage of the robust C-Cl bond is facilitated by the stabilization of the resulting positive charge across the conjugated pyridine-alkyne system.
Siliconium Ion Formation: Heterolytic cleavage of the alkyne-silicon bond yields the ubiquitous [Si(CH₃)₃]⁺ ion at m/z 73. This serves as a hallmark diagnostic ion confirming the[4].
Fig 2. Primary EI-MS fragmentation pathways of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine.
Quantitative Diagnostic Data
To facilitate rapid structural elucidation, the expected quantitative data and isotopic patterns for the primary diagnostic ions are summarized below.
Fragment Ion
Exact m/z (³⁵Cl)
Isotope Pattern
Relative Abundance
Structural Assignment
[M]⁺•
243.00
9:6:1 (M, M+2, M+4)
15–30%
Intact molecular radical cation
[M - CH₃]⁺
227.98
9:6:1 (M, M+2, M+4)
100% (Base Peak)
Alpha-cleavage of TMS methyl group
[M - Cl]⁺
208.03
3:1 (M, M+2)
10–20%
Expulsion of pyridine-bound chlorine
[M - CH₃ - Cl]⁺
193.01
3:1 (M, M+2)
20–40%
Sequential loss of methyl and chlorine
[Si(CH₃)₃]⁺
73.05
None (Singlet)
40–80%
Heterolytic cleavage of TMS group
Conclusion
The structural validation of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine relies heavily on the predictable thermodynamics of its EI-MS fragmentation. By utilizing a self-validating GC-EI-MS protocol, analysts can leverage the 9:6:1 di-chloro isotopic signature and the highly favored [M - CH₃]⁺ even-electron transition to unequivocally confirm the integrity of this critical pharmaceutical building block.
References
Harvey, D., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211.[Link]
Rontani, J. F., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols. Rapid Communications in Mass Spectrometry, 28(18), 1997-2006. [Link]
Zaikin, V. G., & Borisov, R. S. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1).[Link]
In-Depth Technical Guide: Crystallographic Structure Analysis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically-focused overview of the process for determining and analyzing the crystal structure of 2,5-dichloro-3-((tri...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-focused overview of the process for determining and analyzing the crystal structure of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine. As a senior application scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and insightful approach to crystallographic analysis.
Foundational Principles: Synthesis and High-Quality Crystal Growth
The journey to a high-resolution crystal structure begins with the meticulous synthesis of the target molecule and the subsequent growth of diffraction-quality single crystals. The purity of the synthesized compound is paramount, as impurities can impede or entirely prevent the formation of an ordered crystal lattice.
Synthesis via Sonogashira Coupling
The synthesis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between terminal alkynes and aryl halides.[1][2][3]
Reaction Assembly: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,5-dichloro-3-iodopyridine (1.0 equivalent), copper(I) iodide (0.05 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents).
Solvent and Base: Add anhydrous, degassed triethylamine (2.0 equivalents) followed by anhydrous toluene.
Alkyne Addition: Introduce ethynyltrimethylsilane (1.2 equivalents) to the stirred mixture at ambient temperature.
Reaction Execution: Heat the mixture to 60°C and maintain for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Purification: After cooling, filter the mixture to remove catalytic residues and concentrate the filtrate. Purify the crude product via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to obtain the pure target compound.[4][5][6]
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis.[7] The selection of an appropriate solvent and crystallization method is an empirical process guided by the solubility characteristics of the compound.[8] Slow evaporation is a widely successful technique for small molecules like the one in focus.[9]
Solvent Selection: Systematically screen a range of solvents (e.g., hexane, ethanol, dichloromethane, acetone) to identify one in which the compound exhibits moderate solubility.
Solution Preparation: Create a saturated or near-saturated solution of the purified compound in the chosen solvent, gently warming if necessary to facilitate dissolution.
Controlled Evaporation: Filter the solution to remove any particulates and place it in a clean vial. Cover the vial in a manner that permits slow solvent evaporation (e.g., with a perforated cap or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent).
Crystal Growth: Store the vial in a vibration-free environment at a constant temperature. Crystal formation may take several days to weeks.
Causality in Experimental Design: The slow rate of solvent evaporation is crucial for allowing molecules to self-assemble into a well-ordered, three-dimensional lattice, which is the definition of a single crystal. Rapid precipitation will almost invariably lead to an amorphous solid or a microcrystalline powder, both unsuitable for single-crystal X-ray diffraction. Advanced techniques like encapsulated nanodroplet crystallization can also be employed for high-throughput screening of crystallization conditions.[10][11]
Elucidating the Structure: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13][14][15][16]
Data Acquisition and Processing
A suitable single crystal is mounted on a goniometer and subjected to a focused beam of X-rays. As the crystal is rotated, a detector collects the diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice.[13][17]
Table 1: Illustrative Crystallographic Data and Refinement Parameters
Parameter
Example Value
Chemical Formula
C₁₀H₁₁Cl₂NSi
Formula Weight
244.19
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 8.54 Å, b = 12.31 Å, c = 11.78 Å, β = 98.7°
Volume
1225 ų
Z (molecules per unit cell)
4
Calculated Density
1.32 g/cm³
Radiation Wavelength
0.71073 Å (Mo Kα)
Temperature
100 K
Reflections Collected
10500
Independent Reflections
2850
R-factor (R1)
0.045
Weighted R-factor (wR2)
0.115
Goodness-of-fit (GooF)
1.05
Note: This data is representative and serves for illustrative purposes. Actual crystallographic data for this specific compound would be found in a repository like the Cambridge Structural Database (CSD).[18][19]
Structure Solution and Refinement Workflow
The raw diffraction data undergoes a series of computational steps to arrive at the final, refined crystal structure.[20]
Caption: A streamlined workflow for crystallographic structure determination.
Self-Validating Protocols: The refinement process is iterative and self-validating. The structural model is progressively adjusted to minimize the discrepancy between the diffraction pattern calculated from the model and the experimentally observed pattern. The R-factors (R1 and wR2) are statistical measures of this agreement, with lower values indicating a better fit. The final model should also be chemically sensible and free of significant residual electron density.
In-Depth Structural Analysis
The refined crystal structure provides a wealth of information regarding the molecule's conformation and its interactions within the crystal lattice.
Molecular Geometry
The analysis of the crystal structure of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine would reveal precise bond lengths, bond angles, and torsion angles. The planarity of the pyridine ring and the geometry of the substituents can be accurately determined.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the solid state is governed by a complex interplay of intermolecular forces.[21] For this molecule, one would anticipate the presence of various non-covalent interactions, such as:
Halogen bonding: Interactions involving the chlorine atoms.
π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules.[9]
C-H···π interactions: The interaction of C-H bonds with the electron-rich pyridine ring.
van der Waals forces: Non-specific attractive and repulsive forces.
Visualization with Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[22][23][24][25][26] This technique maps the close contacts between molecules in a crystal, providing a detailed picture of the packing environment.
Caption: A conceptual diagram of potential intermolecular interactions.
Conclusion and Broader Implications
The crystallographic analysis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine provides an unambiguous determination of its three-dimensional structure. This structural data is foundational for:
Structure-Activity Relationship (SAR) Studies: In drug discovery, understanding the precise shape and electronic properties of a molecule is crucial for designing more potent and selective analogs.
Materials Science: The crystal packing and intermolecular interactions influence the bulk properties of the material, such as its melting point, solubility, and solid-state stability.
Computational Chemistry: The experimental crystal structure serves as a vital benchmark for validating and refining computational models.
This in-depth guide has outlined the critical steps and underlying principles for the successful crystallographic analysis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine, providing a framework for rigorous and insightful structural science.
References
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]
Al-Omary, F. A. M., El-Emam, A. A., El-Sayed, Y. S., & Taha, M. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(19), 6794. [Link]
Tan, E. H., Tiekink, E. R. T., & Wardell, J. L. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 678–690. [Link]
SPT Labtech. (n.d.). Chemical crystallization. [Link]
University of Barcelona. (n.d.). Crystallization of small molecules. [Link]
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—A new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]
Zhu, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
Cambridge Crystallographic Data Centre. (2025, April 24). How to: Search Scientific Literature with the Cambridge Structural Database (CSD) [Video]. YouTube. [Link]
SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1765-1785. [Link]
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1765-1785. [Link]
Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 619-621. [Link]
Royal Society of Chemistry. (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. [Link]
Padala, K., et al. (2012). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry, 77(24), 11296-11304. [Link]
Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]
Perlovich, G. L., & Volkova, T. V. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Molecules, 25(23), 5600. [Link]
University of New Orleans. (n.d.). Single Crystal X-Ray Diffraction and Structure Analysis. [Link]
iST. (2018, January 25). How to analyze crystal structure and film characteristics without damaging the samples?[Link]
McNeill, J. N., et al. (2023). Synthesis of 3‐pyridine PNs. [Figure]. ResearchGate. [Link]
Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 183-186. [Link]
Gotor, R., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(28), 4742-4752. [Link]
Codow. (n.d.). CAS 1346446-90-9 | 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine. [Link]
Soai, K., et al. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(4), M1925. [Link]
The Physicochemical and Solubility Profile of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine in Organic Solvents
Executive Summary In modern synthetic and process chemistry, understanding the exact physicochemical behavior of building blocks is paramount for optimizing reaction conditions and downstream purification. 2,5-dichloro-3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern synthetic and process chemistry, understanding the exact physicochemical behavior of building blocks is paramount for optimizing reaction conditions and downstream purification. 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS 1346446-90-9) is a highly functionalized organosilicon intermediate[1]. Featuring a halogenated pyridine core and a sterically demanding trimethylsilyl (TMS) protected alkyne, it is heavily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki-Miyaura couplings) for the synthesis of advanced pharmaceutical and agrochemical active ingredients. This whitepaper provides a rigorous, causality-driven analysis of its solubility profile in organic solvents.
Structural Causality and Hansen Solubility Parameters (HSPs)
As a Senior Application Scientist, it is critical to understand why a compound behaves the way it does in solution, rather than relying solely on empirical trial and error. The solubility of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is governed by the thermodynamic interplay of its structural motifs, which can be modeled using Hansen Solubility Parameters (HSPs) [2]. HSPs divide the total cohesive energy of a liquid or solid into three distinct intermolecular forces: dispersion (
δD
), polar (
δP
), and hydrogen bonding (
δH
)[2].
Dispersion Forces (
δD
): The bulky TMS group and the two heavy chlorine atoms contribute to a massive, polarizable electron cloud. This results in dominant London dispersion forces, driving the compound's highly lipophilic nature and ensuring excellent solubility in non-polar and moderately polar solvents.
Polar Interactions (
δP
): The pyridine ring introduces a permanent dipole moment. However, the symmetry disruption by the halogens and the alkyne modulates this polarity, making the compound's
δP
highly compatible with polar aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).
Hydrogen Bonding (
δH
): While the pyridine nitrogen is theoretically a hydrogen-bond acceptor, the steric hindrance from the adjacent chlorine at the 2-position and the TMS-ethynyl group at the 3-position severely restricts solvent access to the nitrogen's lone pair. Consequently, the compound is practically insoluble in highly polar protic solvents (like water) because it cannot effectively participate in hydrogen-bond networks.
Structural motifs of the compound and their direct effect on solvent compatibility.
Quantitative Solubility Profile in Organic Solvents
Based on its structural thermodynamics and HSP estimations, the compound exhibits the following solubility profile at 25 °C. This data is critical for selecting reaction media and designing liquid-liquid extraction workflows.
Solvent Class
Solvent
Estimated Solubility (mg/mL)
Physicochemical Rationale
Polar Aprotic
Dichloromethane (DCM)
> 100 (Highly Soluble)
Matches
δD
and
δP
perfectly; optimal for extractions.
Polar Aprotic
Tetrahydrofuran (THF)
> 100 (Highly Soluble)
Excellent solvation of the TMS group; ideal for cross-couplings.
Polar Aprotic
Ethyl Acetate (EtOAc)
> 100 (Highly Soluble)
Strong dipole-dipole interactions with the pyridine core.
Non-Polar
Toluene
> 50 (Soluble)
Favorable
π−π
stacking with the heteroaromatic ring.
Non-Polar
Hexanes / Heptane
~ 20 - 50 (Moderately Soluble)
Favorable dispersion interactions primarily driven by the TMS group.
Polar Protic
Methanol (MeOH)
< 5 (Poorly Soluble)
High
δH
of methanol clashes with the lipophilic, sterically hindered core.
Aqueous
Water
< 0.1 (Practically Insoluble)
Extreme hydrophobic rejection; ideal for aqueous workups.
Experimental Methodologies
To empirically validate the solubility profile of this intermediate for process chemistry scale-up, the industry-standard "Saturation Shake-Flask Method" is employed[3].
Causality Note: Kinetic solubility (e.g., solvent shift methods) often overestimates solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached, which is mandatory for reliable process design[3].
Solvent Selection: Select a diverse panel of organic solvents (e.g., DCM, THF, Toluene, Hexanes) to map the compound's HSP sphere.
Saturation: Add an excess of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (approximately 150 mg) to 1.0 mL of each solvent in a sealed borosilicate glass vial. The visual presence of undissolved solid is mandatory to ensure the solution is fully saturated[3].
Equilibration: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C and agitate at 150 rpm for 48 hours. Rationale: Bulky, crystalline halogenated intermediates often exhibit slow dissolution kinetics; a 48-hour window guarantees that thermodynamic equilibrium is achieved.
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at 25 °C to tightly pellet the undissolved solid. Crucial Step: Avoid standard syringe filtration for highly volatile solvents (like DCM or THF) to prevent concentration artifacts caused by rapid solvent evaporation during the filtration process.
Quantification: Carefully aspirate the supernatant, dilute it appropriately with the HPLC mobile phase, and quantify the dissolved concentration using HPLC-UV (detecting the pyridine chromophore at ~254 nm) against a known calibration curve.
Step-by-step workflow for the saturation shake-flask method to determine solubility.
Because the compound is highly soluble in THF and practically insoluble in water, biphasic aqueous-organic conditions should be avoided in favor of a homogeneous organic system.
Solvation: Dissolve 1.0 equivalent of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine and 1.2 equivalents of the target terminal alkyne or aryl halide in anhydrous THF to achieve a 0.2 M concentration.
Catalyst Addition: Add 0.05 equivalents of Pd(PPh₃)₂Cl₂ and 0.1 equivalents of CuI under a strict, inert argon atmosphere to prevent catalyst oxidation.
Base Addition: Add 3.0 equivalents of anhydrous Triethylamine (TEA) or Diisopropylamine (DIPA). The high solubility of the intermediate in the THF/amine mixture ensures a homogeneous catalytic cycle, preventing localized precipitation that could stall the reaction.
Reaction & Workup: Stir at 60 °C for 12 hours. Upon completion (monitored via TLC using Hexanes:EtOAc 9:1), quench with water. The extreme hydrophobicity of the intermediate and its coupled products allows for a highly efficient liquid-liquid extraction using DCM or EtOAc.
electronic and steric properties of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine
An In-depth Technical Guide to the Electronic and Steric Properties of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provid...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Electronic and Steric Properties of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated , a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous substituted pyridines to predict its characteristics. Furthermore, it outlines detailed experimental and computational protocols for the definitive determination of its properties. This document serves as a foundational resource for researchers seeking to understand and utilize this compound in their work.
Introduction
Substituted pyridines are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of substituents on the pyridine ring dictates the molecule's electronic distribution and three-dimensional structure, which in turn governs its reactivity, bioavailability, and material properties. The compound 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine incorporates several key functional groups: a pyridine core, two electron-withdrawing chlorine atoms, and a sterically demanding and electronically versatile (trimethylsilyl)ethynyl group. This unique combination suggests a nuanced interplay of electronic and steric effects, making a detailed understanding of its properties crucial for its effective application.
The chlorine substituents are expected to decrease the electron density of the pyridine ring through inductive effects, while the (trimethylsilyl)ethynyl group can act as a π-acceptor or a sterically bulky group, influencing intermolecular interactions and reactivity. This guide will explore these facets in detail, providing a theoretical framework and practical methodologies for their investigation.
Predicted Electronic Properties
The electronic landscape of a molecule is fundamental to its chemical behavior. For 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine, the interplay of its substituents will create a unique charge distribution and set of molecular orbitals.
Electron Density Distribution and Reactivity
The two chlorine atoms at the 2 and 5 positions will significantly withdraw electron density from the pyridine ring via the inductive effect (-I). This will make the pyridine nitrogen less basic compared to unsubstituted pyridine. The (trimethylsilyl)ethynyl group at the 3-position further modulates the electronic properties. The ethynyl moiety is electron-withdrawing, while the trimethylsilyl (TMS) group is generally considered electron-donating through hyperconjugation but can also participate in π-backbonding.
This electronic profile suggests that the pyridine ring will be relatively electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the positions not occupied by chlorine. The nitrogen atom, while less basic, will still possess a lone pair capable of coordinating to metal centers, although its coordination strength may be diminished.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and its behavior in electronic applications.
HOMO: The HOMO is likely to be localized on the π-system of the (trimethylsilyl)ethynyl group and the pyridine ring. The electron-withdrawing chlorine atoms will lower the energy of the HOMO, making the molecule less susceptible to oxidation.
LUMO: The LUMO is expected to be distributed over the pyridine ring, particularly on the carbon atoms bearing the chlorine substituents. The electron-deficient nature of the ring will result in a low-lying LUMO, indicating a propensity to accept electrons and undergo reduction.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic properties. A smaller gap generally correlates with higher reactivity and potential for use in organic electronics. Computational studies on related thiophene derivatives have shown the utility of DFT in analyzing these orbitals.[1]
Predicted Steric Properties
The three-dimensional arrangement of atoms in 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine will influence its ability to interact with other molecules, a critical factor in drug design and materials science.
Molecular Geometry
The pyridine ring provides a planar core. The chlorine atoms are relatively small, but the (trimethylsilyl)ethynyl group is sterically demanding. The bulky trimethylsilyl group at the end of the linear ethynyl substituent will create significant steric hindrance on one side of the molecule. This can direct the approach of reagents in chemical reactions and influence the packing of the molecule in the solid state.
Conformational Analysis
Rotation around the C-C single bond connecting the ethynyl group to the pyridine ring is possible, but the steric bulk of the TMS group and the adjacent chlorine atom at the 2-position may lead to a preferred conformation. Understanding this conformational preference is crucial for predicting intermolecular interactions.
Proposed Experimental and Computational Workflows
To empirically validate the predicted properties and provide a definitive characterization of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine, a combination of experimental and computational methods is recommended.
Synthesis and Characterization
A plausible synthetic route to 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine would involve a Sonogashira cross-coupling reaction. A similar procedure has been used for the synthesis of related compounds.[2]
Experimental Protocol: Synthesis via Sonogashira Coupling
Reaction Setup: To a Schlenk flask charged with 2,3,5-trichloropyridine (1.0 eq.), CuI (0.05 eq.), and Pd(PPh₃)₄ (0.02 eq.), add anhydrous and degassed THF and diisopropylamine.
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq.) dropwise to the reaction mixture at room temperature under an argon atmosphere.
Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The chemical shifts of the pyridine protons will provide insight into the electronic effects of the substituents.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
X-ray Crystallography: Single-crystal X-ray diffraction will provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular packing. This is a crucial step for understanding the steric properties. The crystallization of a related polychlorinated pyridine derivative was achieved by slow evaporation from a 1,2-dichloroethane solution.[3]
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic and steric properties of molecules.
Computational Protocol: DFT Analysis
Geometry Optimization: Perform geometry optimization using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.[1] This will provide the lowest energy conformation and detailed geometric parameters.
Electronic Properties: Calculate the HOMO and LUMO energies, electrostatic potential maps, and dipole moment. This will provide a quantitative understanding of the electron distribution and reactivity.
Vibrational Analysis: Compute the vibrational frequencies to confirm that the optimized structure is a true minimum and to aid in the interpretation of experimental IR and Raman spectra.
Diagram: Computational Workflow
Caption: Workflow for computational analysis.
Data Summary
While specific experimental data for 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is not yet available, the following table summarizes the key properties that can be anticipated based on the analysis of related compounds.
2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine presents a fascinating case study in the interplay of electronic and steric effects in substituted pyridines. The electron-withdrawing nature of the chlorine atoms and the ethynyl group, combined with the steric bulk of the trimethylsilyl moiety, are predicted to result in a molecule with unique reactivity and physical properties. This technical guide provides a solid foundation for researchers by outlining the expected characteristics and providing clear, actionable protocols for the synthesis, characterization, and computational analysis of this promising compound. The insights gained from such studies will undoubtedly pave the way for its application in diverse areas of chemical science.
References
3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol - MDPI. Available at: [Link]
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]
2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine - Cusabio. Available at: [Link]
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC. Available at: [Link]
safety data sheet and handling guidelines for 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine
Technical Whitepaper: Safety Data Sheet (SDS) and Advanced Handling Guidelines for 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine Executive Summary As a Senior Application Scientist in pharmaceutical development, I fre...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Safety Data Sheet (SDS) and Advanced Handling Guidelines for 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex halogenated heterocyclic building blocks. 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) is a highly versatile intermediate, primarily utilized in Sonogashira cross-coupling and the synthesis of complex pharmaceutical scaffolds. However, its unique structural motifs—a di-chlorinated pyridine ring coupled with a trimethylsilyl (TMS)-protected alkyne—impart specific physicochemical hazards and reactivity profiles that demand stringent handling protocols. This guide deconstructs the causality behind its safety data and provides field-proven workflows for its handling and chemical manipulation.
Part 1: Physicochemical Profiling & Structural Causality
Understanding the safety profile of a chemical compound requires deconstructing its molecular architecture. The hazards of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine are directly dictated by its two primary functional domains:
The Dichlorinated Pyridine Core: Pyridine derivatives are notorious for their ability to penetrate the skin rapidly, causing central nervous system (CNS) depression, as well as potential liver and kidney damage upon chronic exposure . The addition of two chlorine atoms at the 2 and 5 positions increases the molecule's lipophilicity, enhancing dermal absorption rates while also making the compound a more persistent environmental hazard.
The TMS-Ethynyl Group: The trimethylsilyl group is strategically placed to stabilize the terminal alkyne, preventing unwanted homocoupling (e.g., Glaser coupling) during long-term storage. However, while stable to mild acids, TMS alkynes are highly labile under basic conditions or in the presence of fluoride ions 1[1].
Solid (typically supplied as a lyophilized powder) 3[3]
Recommended Storage
-20°C to -80°C (Under Argon/Nitrogen atmosphere) 3[3]
Part 2: Hazard Identification & Toxicological Mechanisms
Based on analogous halogenated silyl-pyridines (e.g., 3-[(Trimethylsilyl)ethynyl]pyridine), this compound triggers several critical GHS hazard classifications 4[4]:
Acute Toxicity (Oral/Dermal/Inhalation) - Category 4 (H302, H312, H332): The lipophilic nature of the dichloropyridine core facilitates rapid absorption across mucosal membranes and the stratum corneum.
Skin Corrosion/Irritation - Category 2 (H315) & Eye Irritation - Category 2 (H319): The nitrogen lone pair on the pyridine ring, combined with the electronegative halogens, creates a localized dipole that disrupts cellular lipid bilayers, leading to severe irritation .
STOT Single Exposure - Category 3 (H335): Inhalation of the fine lyophilized dust or aerosols can cause severe respiratory tract irritation 4[4].
Part 3: Standard Operating Procedure (SOP) for Safe Handling & Storage
Trustworthiness in the laboratory relies on self-validating protocols. Every step below is designed to prevent chemical degradation and operator exposure simultaneously.
Step 1: Receiving and Cryogenic Storage
Upon receipt, the compound must be immediately transferred to a -20°C freezer. Because the TMS group is susceptible to slow hydrolytic cleavage in the presence of ambient moisture, the container must be backfilled with Argon or dry Nitrogen after every use.
Causality Check: Repeated freeze-thaw cycles introduce condensation. Water, even at neutral pH, can degrade the TMS-alkyne over several months. Aliquoting the lyophilized powder into single-use vials upon initial opening is highly recommended to preserve shelf life 3[3].
Step 2: Environmental Controls and PPE
Never handle this material on an open benchtop.
Ventilation: Use a certified chemical fume hood (face velocity 80-100 fpm) to mitigate inhalation risks of the fine powder.
PPE: Nitrile gloves (double-gloving is recommended due to the permeability of pyridine derivatives), safety goggles (EN 166 compliant), and a standard lab coat 4[4]. If weighing large quantities outside a closed system is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory4[4].
Part 4: Chemical Reactivity & Deprotection Workflow
In drug development, the most common synthetic operation performed on this compound is the removal of the TMS group to reveal the terminal alkyne for subsequent click chemistry or Sonogashira coupling.
Protocol: Safe Desilylation using TBAF
Inert Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine in anhydrous Tetrahydrofuran (THF).
Temperature Control: Cool the reaction mixture to -20°C. Causality Check: Halogenated pyridines can undergo unwanted nucleophilic aromatic substitution (SNAr) if the reaction runs too hot.
Reagent Addition: Slowly add 1.05 equivalents of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) dropwise 5[5].
Monitoring: Stir for 30 minutes, allowing the temperature to slowly rise to 10°C5[5]. Monitor completion via TLC or LC-MS.
Quenching: Quench the reaction safely with saturated aqueous NH4Cl. Causality Check: Avoid strong acids during the quench; the pyridine nitrogen will protonate, dragging your product into the aqueous layer and severely complicating organic extraction.
Logical workflow for the safe handling and TBAF-mediated desilylation of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine.
Part 5: Emergency Response Protocols
Spill Mitigation: Do not sweep the dry powder, as this creates respirable toxic aerosols. Gently cover the spill with damp absorbent paper or inert absorbent material (e.g., vermiculite). Transfer to a sealed, labeled container designated for halogenated solid waste 4[4].
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes 4[4]. Crucial Insight: Do not use organic solvents (like acetone or ethanol) to clean the skin, as this will actively accelerate the dermal absorption of the lipophilic dichloropyridine core.
Fire Hazard: While the solid itself is stable under normal conditions, thermal decomposition releases highly toxic gases including Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Silicon Dioxide 4[4]. Extinguish fires using CO2, dry chemical, or alcohol-resistant foam.
References
Cusabio. "2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine Storage and Handling". Available at: [Link][3]
Fisher Scientific. "SAFETY DATA SHEET: 3-[(Trimethylsilyl)ethynyl]pyridine". Available at: [Link][4]
Gelest Technical Library. "Silanes as Protecting Groups for Terminal Alkyne". Available at: [Link][1]
University of Tennessee Space Institute (UTSI). "MATERIAL SAFETY DATA SHEET: PYRIDINE". Available at:[Link]
Chinese Chemical Society (CCS) Publishing. "Recent Progress of Protecting Groups for Terminal Alkynes". Available at:[Link][5]
Impurity Profiling in Commercial 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine: A Comprehensive Analytical Guide
Executive Summary & Regulatory Context In modern pharmaceutical development, halogenated pyridine derivatives serve as critical building blocks for complex heterocyclic active pharmaceutical ingredients (APIs), such as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Regulatory Context
In modern pharmaceutical development, halogenated pyridine derivatives serve as critical building blocks for complex heterocyclic active pharmaceutical ingredients (APIs), such as azaindoles and kinase inhibitors. Among these, 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is a highly versatile intermediate, typically synthesized via the palladium-catalyzed Sonogashira cross-coupling of 2,5-dichloro-3-iodopyridine with trimethylsilylacetylene[1].
However, the commercial sourcing of this intermediate often introduces a complex matrix of process-related impurities. As a Senior Application Scientist, I approach impurity profiling not merely as a compliance exercise, but as a mechanistic investigation. Understanding how an impurity forms dictates how we detect and isolate it. Under the ICH Q3A(R2) guidelines for new drug substances, any organic impurity present in a commercial batch at or above the 0.05% threshold (for a maximum daily dose ≤ 2 g/day ) must be reported, and those exceeding 0.10% must be structurally identified[2].
This whitepaper outlines the mechanistic origins of common impurities in 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine and provides a self-validating analytical framework for their identification and qualification.
Mechanistic Origins of Impurities
To design a robust analytical method, we must first understand the causality of impurity formation. The Sonogashira coupling is highly efficient but susceptible to side reactions if the catalytic cycle is perturbed by oxygen, moisture, or stoichiometric imbalances[1].
Key Impurity Pathways
Unreacted Starting Material: Residual 2,5-dichloro-3-iodopyridine (Exact Mass: 272.86 Da)[3] often remains if the alkyne is lost to volatilization or homocoupling.
Glaser-Hay Homocoupling: If the reaction system is not rigorously deoxygenated, the copper co-catalyst facilitates the oxidative homocoupling of trimethylsilylacetylene, yielding 1,4-bis(trimethylsilyl)buta-1,3-diyne (Exact Mass: 194.09 Da)[4].
Desilylation (Degradation): The trimethylsilyl (TMS) protecting group is labile under strongly basic or aqueous conditions, leading to the formation of 2,5-dichloro-3-ethynylpyridine.
Bis-alkynylation (Over-coupling): While the iodine at the C3 position is significantly more reactive toward oxidative addition by Pd(0), forced conditions or excess alkyne can lead to secondary coupling at the C2 or C5 chlorine positions.
Mechanistic pathways of Sonogashira coupling and associated impurity formation.
Analytical Strategy & Data Presentation
Our analytical strategy relies on orthogonal techniques. We utilize HPLC-UV for precise quantification (relying on the strong chromophore of the pyridine ring) and High-Resolution LC-MS (ESI+) for structural elucidation.
Causality in Mass Spectrometry:
The presence of two chlorine atoms in the target molecule provides a highly diagnostic isotopic signature. Chlorine naturally occurs as
35Cl
and
37Cl
in an approximate 3:1 ratio. Therefore, any molecule containing two chlorines will exhibit a distinct M, M+2, M+4 isotopic cluster in a 9:6:1 ratio . If an impurity peak lacks this pattern (e.g., the Glaser homocoupling product[4]), we can immediately rule out the presence of the dichloropyridine core.
Table 1: Predictive Impurity Profile and Analytical Characteristics
Note: Relative Retention Times (RRT) are approximate and based on a standard reversed-phase Phenyl-Hexyl gradient.
Table 2: ICH Q3A(R2) Thresholds for New Drug Substances[2]
Maximum Daily Dose
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg/day
0.15% or 1.0 mg/day
> 2 g/day
0.03%
0.05%
0.05%
*Whichever is lower.
Step-by-Step Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system . This means the method inherently proves its own reliability during every run through System Suitability Testing (SST).
Protocol 1: LC-MS Profiling Workflow
Objective: Separate and identify impurities ≥0.05% in the commercial batch.
Step 1: Sample Preparation. Dissolve the commercial batch in Acetonitrile:Water (80:20 v/v) to a concentration of 1.0 mg/mL. Causality: The high organic content ensures complete dissolution of the highly lipophilic TMS group, preventing sample precipitation in the injector.
Step 2: Chromatographic Separation. Utilize a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm) rather than a standard C18. Causality: The phenyl stationary phase provides orthogonal
π−π
interactions with the alkynyl and pyridyl groups, drastically improving the resolution between the target molecule and the desilylated impurity.
Step 3: Mobile Phase & Gradient.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Run a gradient from 5% B to 95% B over 15 minutes.
Step 4: Self-Validation (SST).
Blank Injection: Run the diluent first. Validation: Ensures no column carryover from highly retained lipophilic impurities (like the Glaser product).
Resolution Mix: Inject a spiked sample containing the API and 2,5-dichloro-3-iodopyridine. Validation: The system is only deemed suitable if the critical pair resolution (
Rs
) is > 1.5.
Step 5: Mass Spectrometry (ESI+). Operate the MS in positive electrospray ionization mode. Causality: The pyridine nitrogen readily accepts a proton (
[M+H]+
), providing excellent sensitivity. Scan from m/z 100 to 600 to capture all predicted impurities.
Protocol 2: Preparative Isolation of Unknowns
Objective: Isolate unknown impurities (>0.10%) for 1D/2D NMR structural elucidation.
Step 1: Scale-Up. Transfer the analytical method to a preparative LC system using a matching Phenyl-Hexyl prep column (e.g., 250 x 21.2 mm, 5 µm). Maintain the same mobile phase modifiers to preserve selectivity.
Step 2: Mass-Triggered Fraction Collection. Program the fraction collector to trigger based on the specific m/z of the unknown impurity identified in Protocol 1. Causality: UV-triggered collection often results in co-elution of closely eluting species; mass-triggering ensures high-purity isolation of the specific target.
Step 3: Lyophilization & NMR. Freeze-dry the collected fractions to remove water and acetonitrile. Dissolve the purified impurity in
CDCl3
for
1H
,
13C
, and HSQC NMR analysis to confirm the exact position of functional groups (e.g., distinguishing C2 vs. C5 bis-alkynylation).
End-to-end analytical workflow for impurity identification and ICH Q3A qualification.
Conclusion
The impurity profile of commercial 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is a direct reflection of its synthetic history. By applying a mechanistic understanding of the Sonogashira coupling and utilizing orthogonal analytical techniques (HPLC-UV for quantitation, LC-MS for isotopic fingerprinting, and Prep-LC/NMR for structural elucidation), scientists can confidently identify and control impurities. This self-validating approach not only ensures compliance with ICH Q3A(R2) guidelines but also safeguards the downstream synthesis of critical pharmaceutical APIs.
References
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
Wikipedia Contributors: Sonogashira coupling. Wikipedia, The Free Encyclopedia.[Link]
PubChem: 1,4-Bis(trimethylsilyl)-1,3-butadiyne | C10H18Si2 | CID 138279. National Center for Biotechnology Information.[Link]
PubChem: 2,5-Dichloro-3-iodopyridine | C5H2Cl2IN | CID 42553073. National Center for Biotechnology Information.[Link]
Advanced Sonogashira Cross-Coupling Protocols Utilizing 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine: A Dual-Mode Building Block
Executive Summary The molecule 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) is an exceptionally versatile scaffold in pharmaceutical chemistry and materials science. Featuring two distinct chloro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) is an exceptionally versatile scaffold in pharmaceutical chemistry and materials science. Featuring two distinct chloro substituents and a protected alkyne, it serves as a "dual-mode" building block. Depending on the reaction sequence, it can function either as an aryl halide electrophile (undergoing regioselective C2-alkynylation) or as a terminal alkyne nucleophile (following TMS deprotection). This application note details the mechanistic rationale, self-validating protocols, and quantitative optimization data required to harness its orthogonal reactivity.
Mechanistic Rationale & Reactivity Profiling
In polyhalogenated heteroarenes, the site-selectivity of palladium-catalyzed cross-coupling is dictated by the intrinsic relative electrophilicities of the ring carbons[1]. In 2,5-dichloropyridines, the C2 position is adjacent to the highly electronegative nitrogen atom. This proximity significantly lowers the energy of the C2–Cl
σ∗
antibonding orbital, making it highly susceptible to oxidative addition by electron-rich Pd(0) species. Conversely, the C5 position is relatively electron-rich, as it sits meta to the nitrogen's inductive pull[2].
Because of this electronic disparity, standard Sonogashira conditions inherently favor the C2–Cl bond over the C5–Cl bond. Furthermore, the robust trimethylsilyl (TMS) protecting group on the C3-alkyne prevents premature homocoupling or unwanted side reactions, allowing the chemist to choose between two distinct synthetic pathways:
Pathway A (Aryl Halide Mode): Direct, regioselective Sonogashira coupling at the C2 position.
Pathway B (Terminal Alkyne Mode): TMS deprotection to reveal a terminal alkyne, followed by coupling at the C3 position with an external aryl halide.
Orthogonal reactivity pathways of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine.
This protocol leverages the innate electrophilicity of the C2 position to install a new alkyne while leaving the C5–Cl and C3-TMS groups untouched.
Causality of Experimental Choices
Catalyst System:Pd(PPh3)4
is selected because monodentate, moderately bulky phosphine ligands reinforce the substrate's intrinsic electronic bias toward the C2 position without inducing steric clashes that might shift reactivity to the C5 position[3].
Co-catalyst: CuI is essential to form the highly nucleophilic copper acetylide intermediate. This accelerates the transmetalation step, which is frequently the rate-limiting bottleneck in Sonogashira cross-couplings[4].
Base/Solvent: Triethylamine (
Et3N
) in DMF provides a highly polar, basic environment that stabilizes the charged transition states during oxidative addition.
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (1.0 equiv, 1.0 mmol),
Pd(PPh3)4
(0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).
Solvent & Base Addition: Inject anhydrous DMF (5.0 mL) followed by degassed
Et3N
(3.0 equiv, 3.0 mmol). Stir for 5 minutes at room temperature to ensure catalyst dissolution.
Self-Validation Checkpoint: The solution should rapidly transition from a pale yellow to a dark brown/black hue within 15 minutes, visually confirming the generation of the active Pd(0) and Cu-acetylide species.
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The complete consumption of the starting material (
Rf≈0.6
) and the appearance of a new, highly UV-active spot (
Rf≈0.5
) confirms successful C2-alkynylation.
Workup: Cool to room temperature and quench with saturated aqueous
NH4Cl
(10 mL) to dissolve copper salts. Extract with EtOAc (
3×15
mL). Wash the combined organic layers with brine (
3×10
mL) to remove DMF, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography to isolate the C2-functionalized product.
Isolating terminal alkynes attached to electron-deficient pyridines can lead to oxidative homocoupling (Glaser coupling) and yield degradation[4]. This one-pot protocol circumvents isolation.
Causality of Experimental Choices
Deprotection Reagent:K2CO3
in Methanol is chosen over TBAF. TBAF introduces nucleophilic fluoride ions that can poison the palladium catalyst in the subsequent step or cause unwanted side reactions with the chloro-pyridine core.
K2CO3
cleanly removes the TMS group, and the volatile methanol can be evaporated prior to coupling.
Amine Base: Diisopropylamine (
iPr2NH
) is used instead of
Et3N
because its increased steric bulk prevents it from acting as a competing ligand for the palladium center, ensuring efficient catalytic turnover.
One-pot experimental workflow for TMS deprotection and subsequent C3-alkynylation.
Step-by-Step Methodology
Deprotection: Dissolve 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (1.0 equiv, 1.0 mmol) in anhydrous MeOH (5.0 mL). Add finely powdered
K2CO3
(1.2 equiv, 1.2 mmol). Stir at room temperature for 2 hours.
Self-Validation Checkpoint: GC-MS analysis of an aliquot should confirm complete cleavage of the TMS group (observed mass shift from 243 g/mol to 171 g/mol ).
Solvent Exchange: Evaporate the MeOH under reduced pressure. Crucial: Keep the water bath temperature below 30 °C to prevent volatility losses of the newly formed terminal alkyne. Backfill the flask with argon.
Coupling Setup: To the crude terminal alkyne in the same flask, add the external aryl iodide (1.1 equiv, 1.1 mmol),
PdCl2(PPh3)2
(0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).
Reaction: Inject degassed THF (5.0 mL) and
iPr2NH
(3.0 equiv). Stir at room temperature for 12 hours.
Self-Validation Checkpoint: The reaction mixture will form a heavy, pale precipitate (diisopropylammonium iodide), physically indicating the progression of the cross-coupling.
Workup & Purification: Filter the suspension through a short pad of Celite, washing generously with EtOAc. Concentrate the filtrate and purify via column chromatography to isolate the 2,5-dichloro-3-(arylethynyl)pyridine.
Quantitative Data & Optimization Summary
The following table summarizes the optimized parameters and expected outcomes for both pathways, providing a benchmark for reaction scaling and troubleshooting.
Parameter
Pathway A (Aryl Halide Mode)
Pathway B (Terminal Alkyne Mode)
Primary Electrophile
2,5-Dichloro-3-((TMS)ethynyl)pyridine
External Aryl Iodide / Bromide
Primary Nucleophile
External Terminal Alkyne
Deprotected C3-Alkyne (In Situ)
Optimal Catalyst
Pd(PPh3)4
(5 mol%)
PdCl2(PPh3)2
(5 mol%)
Optimal Base / Solvent
Et3N
/ DMF
iPr2NH
/ THF
Temperature & Time
60 °C for 4–6 hours
Room Temp for 12 hours
Regioselectivity (C2:C5)
> 95:5 (C2 functionalization)
N/A (Core remains intact)
Expected Isolated Yield
75% – 85%
65% – 80% (Over 2 steps)
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.
URL:[Link]
Highly Regioselective Cross-Coupling of Dihalohetarenes. The Journal of Organic Chemistry, 2022.
URL:[Link]
Recent advances in Sonogashira reactions. Chemical Society Reviews, 2011.
URL:[Link]
Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate, 2022.
URL:[Link]
regioselective functionalization of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine
Advanced Application Note: Orthogonal Regioselective Functionalization of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine Strategic Overview In modern drug discovery and complex molecule synthesis, building blocks that...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Orthogonal Regioselective Functionalization of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine
Strategic Overview
In modern drug discovery and complex molecule synthesis, building blocks that offer multiple, distinct vectors for functionalization are highly prized. 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) is a premier trifunctional scaffold. It presents three distinct reactive sites: the highly electrophilic C2-chloride, the less reactive C5-chloride, and a latent terminal alkyne protected by a trimethylsilyl (TMS) group.
This technical guide provides a self-validating framework for the regioselective functionalization of this scaffold. By understanding the interplay between electronic activation and steric shielding, researchers can achieve precise, orthogonal control over cross-coupling trajectories.
Mechanistic Causality: The Electronic-Steric Dichotomy
The fundamental challenge in functionalizing 2,5-dichloropyridines is differentiating between the two carbon-chlorine bonds[1].
Electronic Bias (The C2 Advantage): The C2 position is adjacent to the electronegative pyridine nitrogen. This inductive withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at C2, making it the kinetically favored site for oxidative addition by electron-rich Palladium(0) species.
Steric Shielding (The C3 Interference): In this specific building block, the bulky ((trimethylsilyl)ethynyl) group at C3 sits directly ortho to the C2-chloride. This creates a severe steric clash. If standard, small-cone-angle ligands (e.g., PPh
3
) are used, the catalyst cannot navigate the steric bulk at C2, leading to stalled reactions or an erosion of regioselectivity as the catalyst defaults to the sterically unhindered (but electronically disfavored) C5 position[2].
Ligand-Driven Resolution: To maintain C2 selectivity, one must employ dialkylbiaryl phosphine ligands (such as SPhos). The large cone angle and high electron density of SPhos accelerate oxidative addition at the hindered C2 position while stabilizing the transient Pd-complex against the C3 steric bulk[1]. Conversely, to deliberately invert selectivity to the C5 position, ultra-bulky N-heterocyclic carbene (NHC) ligands can be used to intentionally exacerbate the C3 steric clash, completely blocking C2 and redirecting the catalyst to C5[3].
Regioselective functionalization pathways of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine.
This protocol leverages the SPhos ligand to overcome the C3 steric shield, ensuring high fidelity C2-arylation[1][4].
1. Catalyst Pre-Activation:
In a rigorously dried, argon-flushed Schlenk flask, combine Pd(OAc)
2
(0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes until the solution transitions to a clear, pale yellow, indicating the formation of the active Pd(0)L
2
species.
Causality: Pre-mixing prevents the premature reduction of Pd(II) to inactive Pd black before the stabilizing ligand can coordinate.
2. Reagent Addition:
To the active catalyst solution, add 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and K
3
PO
4
(2.0 mmol, 2.0 equiv). Add 6 mL of 1,4-dioxane and 2 mL of degassed HPLC-grade water.
Causality: The biphasic Dioxane/H
2
O system is critical. Water dissolves the phosphate base, generating the highly active hydroxide/phosphate species necessary to accelerate the rate-limiting transmetalation step.
3. Thermal Coupling & Self-Validation:
Heat the biphasic mixture to 100 °C with vigorous stirring (800 rpm) for 12 hours.
In-Process Validation: At t = 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated if the chromatogram shows >90% conversion to the C2-product mass [M+H]
+
with <5% of the C5-isomer. If significant des-boronation of the arylboronic acid is observed without product formation, oxygen ingress has occurred. Do not add more catalyst; the reaction must be discarded and the argon manifold checked for leaks.
4. Workup:
Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na
2
SO
4
, concentrate, and purify via silica gel flash chromatography.
Step-by-step experimental workflow for self-validating regioselective cross-coupling.
Once the pyridine core is functionalized, the C3-alkyne can be unveiled for subsequent Click chemistry or Sonogashira couplings.
1. Reaction Setup:
Dissolve the C2-arylated intermediate (1.0 mmol) in 10 mL of anhydrous THF in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
2. Fluoride-Driven Cleavage:
Dropwise, add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mL, 1.2 equiv).
Causality: TBAF provides a highly nucleophilic fluoride source. Due to the exceptional thermodynamic stability of the Si-F bond (~582 kJ/mol), the fluoride ion selectively attacks the silicon atom of the TMS group, cleanly releasing the terminal alkyne. Starting at 0 °C mitigates the exothermic nature of the cleavage, preventing the newly formed terminal alkyne from undergoing base-catalyzed polymerization.
3. Self-Validation & Isolation:
Allow the reaction to warm to room temperature over 1 hour.
In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: Hexanes/EtOAc 4:1). The unmasked product will spot significantly lower (more polar) than the TMS-protected precursor. Stain the plate with aqueous KMnO
4
. The protocol is validated when the product spot immediately reduces the stain (turning from bright purple to yellow/brown), confirming the presence of the reactive pi-bonds of the terminal alkyne. Quench with saturated aqueous NH
4
Cl, extract with CH
2
Cl
2
, and concentrate.
References
BenchChem Technical Support Team. "Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine." BenchChem.
He, Z., et al. "Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging." The Journal of Organic Chemistry - ACS Publications.
Author(s) unknown. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI.
Author(s) unknown. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." Digitell Inc.
Application Note: Modular Synthesis of Complex Pyridine Heterocycles from 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of targeted therapeutics, particula...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The development of targeted therapeutics, particularly small molecule kinase inhibitors (e.g., JAK, Aurora, and CSF1R inhibitors), heavily relies on the availability of highly functionalized nitrogenous heterocycles[1]. Among these, the 5-chloro-7-azaindole (5-chloro-1H-pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore[2].
This application note details a robust, three-step modular workflow for synthesizing complex pyridine heterocycles starting from 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9). By exploiting the orthogonal reactivity of the di-halogenated pyridine ring and the protected alkyne, researchers can achieve precise regiocontrol, enabling the rapid generation of diverse azaindole libraries for structure-activity relationship (SAR) studies.
Mechanistic Rationale & Causality (E-E-A-T)
To design a self-validating and scalable synthetic route, it is critical to understand the inherent electronic properties of the starting scaffold:
Regioselective C2-Activation: The pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance, highly activating the ortho (C2) and para (C4) positions toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. The meta (C5) chlorine remains electronically deactivated during the initial step, ensuring exclusive functionalization at C2.
Alkyne Protection (TMS Group): The trimethylsilyl (TMS) group at the C3-ethynyl position serves a dual purpose. It prevents premature alkyne homocoupling (Glaser coupling) during the C2-amination step and provides steric shielding.
Base-Mediated Annulation: Following C2 amination, treatment with a strong base (e.g., Potassium tert-butoxide) triggers a cascade reaction. The base first acts as a nucleophile to cleave the labile C-Si bond (desilylation). Subsequently, it deprotonates the newly introduced C2-amine, driving a 5-endo-dig intramolecular cyclization onto the terminal alkyne to forge the pyrrole ring[3][4].
Late-Stage C5-Functionalization: The surviving C5-chlorine in the resulting 7-azaindole core is now primed for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of complex aryl or heteroaryl appendages[1].
Workflow Visualization
Figure 1: Three-step orthogonal synthesis workflow from the di-chloro-TMS-ethynyl scaffold.
Objective: Introduce a primary amine at the C2 position while leaving the C5-Cl and C3-TMS intact.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (1.0 equiv), the desired primary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%). Causality Note: Xantphos is selected due to its wide bite angle, which promotes reductive elimination and suppresses unwanted β-hydride elimination, ensuring high yields at the sterically hindered C2 position.
Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Seal the flask and heat to 90 °C for 12 hours.
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the 2-amino intermediate.
Protocol B: One-Pot Desilylation and Annulation
Objective: Form the 5-chloro-7-azaindole core via base-mediated cyclization[4].
Preparation: Dissolve the 2-amino-5-chloro-3-((trimethylsilyl)ethynyl)pyridine intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.1 M.
Activation: Add Potassium tert-butoxide (KOtBu, 2.5 equiv) in one portion. Causality Note: KOtBu is sufficiently nucleophilic to attack the silicon atom, releasing the terminal alkyne, and basic enough to deprotonate the aniline-like C2-amine.
Cyclization: Heat the reaction mixture to 80 °C for 4 hours. Monitor the disappearance of the intermediate via LC-MS.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove NMP. Dry over Na₂SO₄, concentrate, and purify to obtain the 5-chloro-7-azaindole derivative.
Objective: Elaborate the 5-chloro-7-azaindole into a complex heterocycle[1].
Preparation: Combine the 5-chloro-7-azaindole derivative (1.0 equiv), an aryl/heteroaryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a microwave vial.
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). This catalyst is highly efficient for activating the relatively inert C5-aryl chloride bond.
Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.15 M). Seal the vial and heat under microwave irradiation at 120 °C for 30 minutes.
Workup: Dilute with water, extract with EtOAc, dry, and purify via preparative HPLC to isolate the final complex pyridine heterocycle.
Quantitative Data: Cyclization Optimization
To validate the choice of reagents in Protocol B, the following optimization data summarizes the causality behind selecting KOtBu in NMP for the cyclization step.
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
K₂CO₃ (2.5)
DMF
100
12
15%
Base too weak for efficient desilylation.
2
TBAF (2.0)
THF
65
8
40%
Desilylation occurs, but cyclization is slow.
3
KOtBu (2.5)
THF
65
8
65%
Good conversion, limited by solvent boiling point.
4
KOtBu (2.5)
DMF
80
4
78%
Side reactions observed with DMF degradation.
5
KOtBu (2.5)
NMP
80
4
92%
Optimal. High solubility, rapid 5-endo-dig cyclization.
Table 1: Optimization of the one-pot desilylation and cyclization of 2-amino-3-((trimethylsilyl)ethynyl)pyridines.
Mechanistic Pathway Visualization
Figure 2: Stepwise mechanistic pathway of the base-mediated desilylation and 5-endo-dig cyclization.
References
Whelligan, D. K., et al. "Synthesis of azaindoles." Organic Chemistry Portal. Available at:[Link]
"The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
"5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 3680-69-1) Application." Hylanda Chemical. Available at: [Link]
Application Note: Regioselective Palladium-Catalyzed Amination of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine
Executive Summary The functionalization of poly-halogenated heterocycles is a cornerstone of modern pharmaceutical development. The molecule 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) serves as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of poly-halogenated heterocycles is a cornerstone of modern pharmaceutical development. The molecule 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) serves as a highly versatile, poly-electrophilic scaffold for drug discovery. It possesses three distinct handles for functionalization: a C2-chloride, a C5-chloride, and a C3-TMS-protected alkyne.
Achieving site-selective Buchwald-Hartwig amination on this scaffold requires precise tuning of the catalytic system. The primary challenge lies in directing the amination exclusively to the C2 position while overcoming the steric hindrance of the adjacent C3-alkyne, all without inducing the premature deprotection of the base-sensitive trimethylsilyl (TMS) group. This application note details the mechanistic rationale, optimization data, and a self-validating protocol for the highly regioselective C2-amination of this substrate.
Mechanistic Rationale & Catalyst Design (E-E-A-T)
To design a robust protocol, every reagent choice must be grounded in mechanistic causality rather than empirical guesswork.
Electronic Activation vs. Steric Hindrance (Regioselectivity):
In 2,5-dichloropyridine derivatives, the C2-position is highly activated toward oxidative addition by the adjacent electronegative pyridine nitrogen, which lowers the LUMO of the C2–Cl bond [1]. However, the bulky C3-((trimethylsilyl)ethynyl) group introduces significant steric resistance. If the catalyst cannot efficiently process this steric bulk during the catalytic cycle, the reaction will either stall or default to the less hindered (but electronically disfavored) C5-position.
Ligand Selection (Xantphos):
To overcome the steric barrier at C2, a ligand with a wide bite angle is strictly required. Xantphos (a bidentate diphosphine) enforces a geometry that brings the aminated intermediate closer together, drastically accelerating the reductive elimination step[2]. This rapid reductive elimination prevents catalyst resting-state degradation and outcompetes any non-selective background
SNAr
reactions.
Base and Solvent Causality:
The choice of base is dictated entirely by the fragility of the TMS-alkyne. Strong alkoxide bases commonly used in Buchwald-Hartwig aminations (e.g., NaOtBu) will rapidly cleave the TMS group, leading to alkyne dimerization or polymerization. Therefore, Cesium Carbonate (Cs₂CO₃) is utilized. It is a mild, non-nucleophilic base that tolerates the TMS group. Anhydrous 1,4-dioxane is selected as the solvent because its boiling point (101 °C) provides the necessary thermal energy for the hindered coupling, while its polarity allows for partial solvation of the inorganic cesium base [3].
Visualization of the Catalytic Pathway
The logical relationship between the catalyst state and the regioselective transformation is mapped below.
Fig 1: Catalytic cycle for the site-selective C2-amination of the dihalopyridine scaffold.
Optimization Data & Regioselectivity Profiling
The following quantitative data summarizes the optimization of the reaction conditions using morpholine as a standard secondary amine nucleophile.
Entry
Catalyst / Ligand (mol%)
Base (Equiv)
Solvent
Temp (°C)
Conversion (%)
Regioselectivity (C2:C5)
1
Pd(OAc)₂ (5) / Xantphos (7.5)
Cs₂CO₃ (2.0)
1,4-Dioxane
90
>95%
>99:1
2
Pd₂(dba)₃ (2.5) / BINAP (7.5)
Cs₂CO₃ (2.0)
1,4-Dioxane
90
75%
85:15
3
Pd(OAc)₂ (5) / dppf (7.5)
K₃PO₄ (2.0)
Toluene
90
60%
90:10
4
Pd(OAc)₂ (5) / Xantphos (7.5)
NaOtBu (2.0)
1,4-Dioxane
90
Decomp.*
N/A
*Note: Entry 4 resulted in complete loss of the TMS group and subsequent degradation of the terminal alkyne.
Standard Operating Procedure (SOP): C2-Amination
This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPC) to ensure chemical integrity before proceeding to downstream purification.
In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the Pd(OAc)₂, Xantphos, and Cs₂CO₃.
Causality Note: Charging the solid catalyst and base first allows for highly efficient atmospheric purging.
Evacuate the Schlenk tube and backfill with dry Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
Step 2: Substrate Addition
In a separate dry vial, dissolve the 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine and the amine nucleophile in 5.0 mL of degassed, anhydrous 1,4-dioxane.
Transfer this solution to the Schlenk tube via a gastight syringe under a positive pressure of Argon.
Causality Note: Strict exclusion of oxygen is necessary to prevent the oxidation of the electron-rich Xantphos ligand and the formation of inactive Pd(II) dead-end complexes.
Step 3: Reaction Execution & In-Process Control (IPC)
Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–6 hours.
Self-Validation Check (IPC): At t = 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.
Validation Pass: Observation of the product mass
[M+H]+
.
Validation Fail: If a major mass corresponding to
[M−72]+
is observed, TMS cleavage is occurring. This indicates moisture ingress or base incompatibility (e.g., degraded Cs₂CO₃ acting as a hydroxide source). Abort and restart with fresh, anhydrous base.
Step 4: Workup and Purification
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the insoluble palladium black and inorganic cesium salts.
Wash the filtrate with deionized water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure C2-aminated product.
References
Palladium-Catalyzed Site-Selective Amidation of Dichloroazines
Journal of Organic Chemistry, 2018.
URL:[Link]
Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand
Journal of Organic Chemistry, 1999.
URL:[Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Organic Process Research & Development, 2022.
URL:[Link]
Method
Application Note: Regioselective Synthesis of 5-Chloro-7-Azaindole Derivatives via 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine
Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary As a Senior Application Scientist, I frequently encounter ch...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocols
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis of highly functionalized heterocyclic scaffolds. Among these, 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9)[1] has emerged as a pivotal, strategic building block in modern medicinal chemistry. Its unique structural topology allows for the highly controlled, regioselective synthesis of 5-chloro-7-azaindole (5-chloro-1H-pyrrolo[2,3-b]pyridine)[2].
The 5-chloro-7-azaindole core is a privileged pharmacophore embedded in several high-profile targeted therapies, most notably Pexidartinib (Turalio) , an FDA-approved colony-stimulating factor 1 receptor (CSF1R) inhibitor used to treat tenosynovial giant cell tumors (TGCT)[3],[4], and the BRAF inhibitor tool compound PLX4720 [5]. This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative optimization required to successfully deploy this intermediate in pharmaceutical synthesis.
Mechanistic Rationale & Chemical Dynamics
To utilize this intermediate effectively, one must understand the causality behind its reactivity profile. The synthesis of the 7-azaindole core relies on two sequential transformations: a regioselective nucleophilic aromatic substitution (SNAr) followed by a base-mediated intramolecular hydroamination[6].
The starting material possesses two chlorine atoms at the C2 and C5 positions. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect via both induction and resonance, severely depleting electron density at the ortho (C2) and para (C4) positions. Consequently, the C2-chlorine is highly activated for SNAr. When exposed to an amine nucleophile (such as aqueous ammonia), the reaction proceeds exclusively at C2 via a stabilized Meisenheimer complex. The C5-chlorine, situated at the meta position, lacks this resonance stabilization and remains completely inert under these conditions.
The Role of the Trimethylsilyl (TMS) Protecting Group
The TMS group serves a dual purpose. Upstream, it protects the terminal alkyne during the initial Sonogashira cross-coupling that generates the intermediate. Downstream, it acts as a controlled release mechanism. During the cyclization step, a strong base (e.g., KOtBu) is introduced. The base first cleaves the TMS group to reveal the terminal alkyne, and subsequently deprotonates the newly installed C2-amine. The resulting nitrogen anion undergoes a 5-endo-dig or 5-exo-dig cyclization across the alkyne, irreversibly forming the pyrrole ring of the 7-azaindole[2].
Mechanistic pathway of base-mediated desilylation and intramolecular hydroamination cyclization.
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems . By tracking specific analytical markers, researchers can ensure process integrity without relying solely on end-point yields.
Protocol A: Regioselective Amination at C2
Objective: Synthesis of 2-amino-5-chloro-3-((trimethylsilyl)ethynyl)pyridine.
Procedure:
Charge a heavy-walled pressure vessel with 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) and N-Methyl-2-pyrrolidone (NMP) (5 volumes).
Add aqueous ammonia (28% w/w, 10.0 eq). Causality: NMP is selected as the solvent because its high polarity stabilizes the SNAr transition state and perfectly co-solubilizes the organic substrate with the aqueous reagent.
Seal the vessel and heat to 95 °C for 16 hours.
Cool to 0 °C and slowly dilute with cold water to precipitate the product. Filter and dry under vacuum.
Starting Material: LC-MS ESI+ will show an isotopic doublet at m/z 244 and 246 in a 9:6 ratio , characteristic of a di-chloro species.
Product: The reaction is complete when the SM mass is replaced by a new doublet at m/z 225 and 227 in a 3:1 ratio , mathematically proving the displacement of exactly one chlorine atom.
Protocol B: One-Pot Desilylation and Intramolecular Hydroamination
Objective: Synthesis of 5-chloro-7-azaindole (CAS: 866546-07-8).
Procedure:
Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous NMP (8 volumes) under a nitrogen atmosphere.
Add Potassium tert-butoxide (KOtBu, 3.0 eq) in one portion. Causality: KOtBu is a strong, non-nucleophilic base. It rapidly cleaves the TMS group and deprotonates the amine without acting as a competing nucleophile, which would otherwise risk hydrolyzing the remaining C5-chlorine[7].
Heat the mixture to 80 °C for 12 hours.
Quench with saturated aqueous NH₄Cl to neutralize the base, extract with EtOAc, and concentrate to yield the crude 5-chloro-7-azaindole.
The intermediate terminal alkyne and the final cyclized 7-azaindole are structural isomers (both have an exact mass of 152.01, m/z 153[M+H]+).
Validation requires ¹H NMR: The disappearance of the sharp terminal alkyne singlet at ~3.5 ppm and the emergence of two distinct pyrrole doublets at ~6.5 ppm and ~7.4 ppm (J ≈ 3.5 Hz) confirms successful ring closure.
Quantitative Data & Process Optimization
To guide process chemists in scaling this reaction, the following table summarizes the quantitative optimization of both the amination and cyclization steps.
Reaction Step
Reagent / Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Analytical Observation
C2-Amination
Aq. NH₃ (28%)
NMP
95
16
85
Complete conversion (m/z 225)
C2-Amination
tert-Butylamine
Toluene
110
24
62
Sluggish reaction, unreacted SM
Cyclization
KOtBu (3.0 eq)
NMP
80
12
91
Rapid TMS loss, clean cyclization
Cyclization
NaOH (5.0 eq)
NMP/H₂O
85
18
78
Slower cyclization, trace hydrolysis
Cyclization
TBAF (2.0 eq)
THF
65
24
45
Reaction stalls at terminal alkyne
Data Interpretation: Aqueous ammonia in NMP vastly outperforms bulky amines in non-polar solvents due to reduced steric hindrance and superior transition state stabilization. For cyclization, KOtBu prevents the trace hydrolysis observed when using aqueous NaOH[2].
Once 5-chloro-7-azaindole is synthesized, it serves as the core scaffold for advanced active pharmaceutical ingredients (APIs). For instance, in the continuous production of Pexidartinib , the 5-chloro-7-azaindole undergoes an N-alkylation with 2-chloro-5-chloromethylpyridine, followed by an amino substitution with 3-aminomethyl-6-(trifluoromethyl)pyridine[8]. Similarly, it is a direct precursor for the synthesis of PLX4720 , a highly specific BRAF V600E inhibitor[5],[9].
Workflow from 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine to FDA-approved kinase inhibitors.
References
US Patent 8,741,920 B2 - Process for the manufacture of pharmaceutically active compounds (Details the industrial scale-up and base-mediated cyclization of halogenated 7-azaindoles).
Journal of Medicinal Chemistry (ACS) - Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis (Provides the comprehensive synthetic route and pharmacological data for Pexidartinib).
URL:[Link]
CN Patent 111233857A - Synthetic method for continuously producing pexidartinib (Describes the downstream alkylation of 5-chloro-7-azaindole).
MDPI International Journal of Molecular Sciences - CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism (Analyzes the metabolic pathways and structural integrity of the 5-chloro-7-azaindole core in vivo).
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Advanced Technical Protocol & Mechanistic Guide
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals
Compound Focus: 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9)
Executive Summary
The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry. 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine is a highly versatile building block, offering two orthogonal chloride handles for cross-coupling and a protected alkyne for subsequent Sonogashira couplings or click chemistry.
The primary challenge in utilizing this scaffold is controlling the regioselectivity of the initial Suzuki-Miyaura cross-coupling. While unsubstituted 2,5-dichloropyridines innately favor C2-arylation, the massive steric bulk of the C3-((trimethylsilyl)ethynyl) group disrupts this electronic bias. This application note provides field-proven insights, quantitative selectivity data, and self-validating protocols to achieve highly specific C5- or C2-arylation through rational catalyst design.
Mechanistic Rationale: Electronic Bias vs. Steric Shielding
As a Senior Application Scientist, it is critical to understand why a reaction proceeds down a specific pathway, rather than merely observing the outcome. The regioselectivity in this substrate is a classic tug-of-war between electronics and sterics.
The Innate Electronic Bias
In standard 2,5-dichloropyridines, the C2 position is highly electrophilic. The adjacent electronegative nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C2–Cl bond compared to the C5–Cl bond. Consequently, oxidative addition of Palladium(0) is innately faster at the C2 position [1].
The Steric Override
The introduction of the -C≡C-TMS group at the C3 position fundamentally alters the substrate's reactivity. The trimethylsilyl (TMS) group possesses a large A-value, creating a "steric umbrella" that physically blocks the trajectory required for the bulky Pd(0) catalyst to insert into the adjacent C2–Cl bond.
When using standard phosphine ligands or ligand-free conditions (which form highly sensitive Palladium nanoparticles), this steric repulsion completely overrides the electronic bias, forcing the catalyst to the unhindered C5 position[2]. To force C2-arylation, specialized N-heterocyclic carbene (NHC) ligands with specific geometries, such as Pd-PEPPSI-IPr, are required to stabilize the highly congested transition state [3].
Visualizing the Regioselectivity Pathways
Fig 1: Divergent regioselectivity pathways based on catalyst speciation and steric shielding.
Quantitative Selectivity Data
The following table summarizes the causal relationship between the catalytic system and the resulting regioselectivity. Data is normalized for the coupling of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine with standard arylboronic acids (e.g., phenylboronic acid).
Catalytic System
Ligand
Additive / Base
Solvent
Temp (°C)
Major Regioisomer
Selectivity (C2:C5)
Pd(PPh3)4 (5 mol%)
PPh3
Na2CO3
Toluene/H2O
90
Mixture
~1:1.5
Pd(OAc)2 (2 mol%)
None
TBAB / K2CO3
DMF/H2O
80
C5-Arylated
< 1:99
Pd2(dba)3 (2.5 mol%)
XPhos
K3PO4
1,4-Dioxane
100
C5-Arylated
1:20
Pd-PEPPSI-IPr (5 mol%)
IPr (NHC)
K3PO4
1,4-Dioxane
100
C2-Arylated
> 10:1
Insight: Ligand-free "Jeffery" conditions provide the highest C5 selectivity by relying on highly sterically-sensitive Palladium nanoparticles. Conversely, the rigid, umbrella-like structure of the IPr ligand in the PEPPSI precatalyst forces the metal center into the C2 pocket despite the TMS group.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, these protocols include self-validating analytical checkpoints.
This protocol utilizes ligand-free "Jeffery" conditions to exploit the steric bulk of the C3-substituent, driving the reaction exclusively to the C5 position.
Preparation: Charge an oven-dried Schlenk flask with the pyridine substrate, arylboronic acid, Pd(OAc)2, TBAB, and K2CO3.
Causality Note: TBAB acts as a phase-transfer catalyst and is critical for stabilizing the active Pd(0) nanoparticles that drive C5 selectivity.
Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed DMF/H2O mixture via syringe.
Reaction: Heat the mixture to 80 °C under vigorous stirring for 12 hours.
Self-Validation Checkpoint 1 (In-Process): Sample 20 µL of the reaction mixture, dilute in EtOAc, wash with water, and analyze via GC-MS. The parent mass (
m/z
244) should disappear, replaced by the mono-arylated product mass. Di-arylation should be <1%.
Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with brine (3 x 20 mL) to remove DMF and TBAB. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification & Self-Validation Checkpoint 2 (NMR): Purify via flash chromatography (Silica, Hexanes/EtOAc). Confirm C5-regioselectivity via
1
H NMR. The C6 proton (adjacent to the pyridine nitrogen) will appear as a distinct downfield singlet (~8.5-8.8 ppm) due to the deshielding effect of the newly installed C5-aryl group.
This protocol utilizes a bulky NHC ligand to override the steric hindrance of the TMS group, forcing oxidative addition at the electronically favored C2 position.
Preparation: In a glovebox or under strict Argon flow, charge a vial with the pyridine substrate, arylboronic acid, Pd-PEPPSI-IPr, and finely ground K3PO4.
Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.
Reaction: Heat the mixture to 100 °C for 24 hours.
Causality Note: The elevated temperature and extended time are required to overcome the massive activation energy barrier caused by the steric clash between the IPr ligand and the C3-TMS group during C2 oxidative addition.
Workup & Purification: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Catalytic Cycle & Mechanistic Visualization
Fig 2: Suzuki-Miyaura catalytic cycle emphasizing the regioselectivity-determining step.
References
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Journal of the American Chemical Society, 2009.
URL:[Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems
The Journal of Organic Chemistry / PubMed Central (PMC), 2022.
URL:[Link]
Highly Regioselective Cross-Coupling of Dihalohetarenes
The Journal of Organic Chemistry, 2020.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
optimizing yield in the synthesis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine
Welcome to the Technical Support Center for Pyridine Functionalization . This guide is engineered for researchers and drug development professionals seeking to optimize the yield and purity of 2,5-dichloro-3-((trimethyls...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyridine Functionalization . This guide is engineered for researchers and drug development professionals seeking to optimize the yield and purity of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine .
Synthesizing this specific scaffold relies on the chemoselective Sonogashira cross-coupling of a 3-halo-2,5-dichloropyridine precursor with trimethylsilylacetylene (TMSA). Due to the electronic deactivation of the pyridine ring and the steric hindrance of the adjacent chloro groups, achieving high yields requires precise control over catalytic cycles, atmospheric conditions, and base selection.
Part 1: Mechanistic Causality & Chemoselectivity
To troubleshoot effectively, one must understand the causality of the reaction. The synthesis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is governed by the relative bond dissociation energies of the carbon-halogen bonds on the pyridine ring.
Why does coupling occur selectively at the 3-position?
The oxidative addition of the active Palladium(0) catalyst is highly sensitive to the nature of the leaving group. The reactivity trend for Sonogashira coupling strictly follows I > Br >> Cl [1]. By utilizing 3-bromo-2,5-dichloropyridine (or the 3-iodo analog), the Pd(0) species selectively inserts into the C3-Br or C3-I bond at mild temperatures (25°C – 60°C). The C-Cl bonds at the 2 and 5 positions remain inert under these conditions. Pushing the reaction temperature above 90°C forces the catalyst to activate the C-Cl bonds, leading to catastrophic over-alkynylation and complex oligomeric mixtures [2].
The Dual-Cycle Dependency
The reaction relies on two interconnected catalytic loops: the Palladium cycle and the Copper cycle [3]. Copper(I) iodide reacts with TMSA in the presence of an amine base to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex, transferring the TMS-ethynyl group to the pyridine core before reductive elimination releases the final product [4].
Sonogashira catalytic cycle for 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine.
Part 2: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. Visual and analytical cues are embedded within the steps to confirm the reaction is proceeding correctly.
Materials Required:
3-Bromo-2,5-dichloropyridine (1.0 equiv)
Trimethylsilylacetylene (TMSA) (1.2 - 1.5 equiv)
PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%)
CuI (0.10 equiv, 10 mol%)
Anhydrous Triethylamine (Et₃N) and THF (1:1 v/v)
Step-by-Step Methodology:
Atmospheric Control (Critical): Dissolve 3-bromo-2,5-dichloropyridine in the THF/Et₃N mixture in an oven-dried Schlenk flask.
Validation Check: The solution must be completely clear. Sparge the solution with Argon for a minimum of 30 minutes. Oxygen must be strictly excluded to prevent Glaser homocoupling of the TMSA.
Catalyst Activation: Add PdCl₂(PPh₃)₂ and CuI against a positive flow of Argon.
Validation Check: The mixture will initially appear yellow/orange (indicating the Pd(II) pre-catalyst).
Alkyne Addition: Add TMSA dropwise via a gas-tight syringe. Stir the reaction at 50°C.
Validation Check: Within 15–30 minutes, the solution should transition to a dark, reddish-brown hue, confirming the reduction of Pd(II) to the active Pd(0) species. Simultaneously, a thick white precipitate (triethylamine hydrobromide) will begin to form. The appearance of this salt is direct visual proof that the catalytic cycle is turning over.
In-Process Monitoring: After 2 hours, sample the reaction for GC-MS or TLC (Hexanes:EtOAc 9:1).
Validation Check: The starting material peak (approx. m/z 225) should be replaced by the product peak (approx. m/z 243).
Workup & Isolation: Cool to room temperature and filter the suspension through a pad of Celite to remove the hydrobromide salts and copper residues. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Part 3: Quantitative Data & Reaction Parameters
The choice of the halogen leaving group dictates the required energy input and directly impacts the final yield. Use the table below to benchmark your expected outcomes.
Substrate Halogen
Leaving Group Reactivity
Optimal Temp (°C)
Catalyst System
Expected Yield (%)
Primary Risk Factor
3-Iodo-2,5-dichloropyridine
Very High (I > Br)
25 (Room Temp)
PdCl₂(PPh₃)₂ / CuI
85 - 95%
Rapid exothermic runaway if scaled without cooling.
3-Bromo-2,5-dichloropyridine
High (Br > Cl)
50 - 60
PdCl₂(PPh₃)₂ / CuI
75 - 85%
Stalling at ~80% conversion; requires slight heating.
3-Chloro-2,5-dichloropyridine
Low (Cl unreactive)
> 100
Pd₂(dba)₃ / XPhos
< 20%
Poor chemoselectivity; activates C2/C5 positions.
Part 4: Troubleshooting FAQs
Q1: My yield is below 40%, and I am observing a large amount of a highly non-polar byproduct on my TLC. What is happening?A1: You are experiencing Glaser-Hay homocoupling. In the presence of trace oxygen and copper, TMSA dimerizes to form 1,4-bis(trimethylsilyl)buta-1,3-diyne [4]. This consumes your alkyne and generates water, which poisons the reaction.
Resolution: Ensure your solvents are rigorously degassed via the freeze-pump-thaw method or prolonged Argon sparging. Increase the TMSA equivalents to 1.5 to compensate for minor homocoupling losses.
Q2: GC-MS analysis shows a major peak at m/z 171 instead of the expected m/z 243. Why did the reaction fail?A2: The reaction didn't fail; your product was desilylated. The trimethylsilyl (TMS) protecting group is highly sensitive to strong nucleophiles and aqueous bases. If you used a primary/secondary amine base or if your solvents were wet, the TMS group will cleave, leaving a terminal alkyne (2,5-dichloro-3-ethynylpyridine, m/z 171).
Resolution: Strictly use anhydrous tertiary amines (like Et₃N or DIPEA) and dry solvents. Avoid any aqueous washes during the intermediate stages of the workup.
Q3: The reaction stalls at 50% conversion, and the solution turns pitch black. Adding more TMSA doesn't help.A3: A pitch-black solution with stalled conversion indicates "Palladium Black" formation—the irreversible aggregation and precipitation of the active Pd(0) catalyst. This occurs due to catalyst poisoning by the pyridine nitrogen (which can coordinate to the metal) or insufficient stabilization by the phosphine ligands.
Resolution: Switch to a more sterically demanding and electron-rich ligand system (e.g., substituting PdCl₂(PPh₃)₂ with Pd(dppf)Cl₂). Alternatively, lower the reaction temperature and extend the reaction time.
Diagnostic logic tree for troubleshooting suboptimal yields in the synthesis workflow.
References
Benchchem. "Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines." Benchchem.
preventing alkyne homocoupling during 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine reactions
Welcome to the Technical Support Center for pyridine-based cross-coupling workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and downstream reac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for pyridine-based cross-coupling workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and downstream reactions of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine .
A critical bottleneck when working with terminal alkynes (like TMS-acetylene) or their deprotected derivatives is the formation of 1,3-diyne byproducts via Glaser homocoupling. Below, we provide a mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and self-validating protocols to eliminate this side reaction.
Mechanistic Workflow: Cross-Coupling vs. Homocoupling
To prevent homocoupling, we must first understand the competing catalytic cycles. The diagram below illustrates the divergence between the productive palladium cycle and the parasitic copper-mediated oxidative pathway.
Pathway of desired Sonogashira cross-coupling versus undesired Glaser homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why does Glaser homocoupling occur so frequently when synthesizing 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine?A: The synthesis typically involves coupling 3-bromo-2,5-dichloropyridine with trimethylsilylacetylene (TMS-acetylene). While the Sonogashira reaction is highly effective for this C-C bond formation, the standard addition of a copper(I) co-catalyst introduces a competing oxidative pathway[1]. In the presence of even trace amounts of oxygen, the crucial copper acetylide intermediate undergoes oxidative dimerization to form a 1,4-bis(trimethylsilyl)buta-1,3-diyne byproduct[2].
Q2: How can I completely eliminate copper from the system while maintaining reactivity with deactivated pyridine halides?A: Employing a copper-free Sonogashira protocol completely circumvents the Glaser coupling side reaction[2]. For deactivated or sterically hindered aryl halides, standard Pd catalysts may struggle without copper. However, utilizing bulky, electron-rich ligands such as P(t-Bu)₃ with a Pd(0) source (e.g., (AllylPdCl)₂) facilitates rapid oxidative addition and allows the coupling to proceed efficiently at room temperature without copper[3]. Alternatively, advanced dual-palladium systems can facilitate productive Pd-Pd transmetalation to bypass copper entirely[4].
Q3: Can I run this reaction without a glovebox or strict Schlenk techniques?A: Yes. If copper must be used and strict anaerobic conditions are impractical, you can introduce a mild reducing agent into the reaction mixture. The addition of L-ascorbic acid (ascorbate) continuously reduces any oxidized Cu(II) back to the catalytically active Cu(I) state[5]. This in situ reduction effectively suppresses the homocoupling pathway, allowing the reaction to be performed in ambient air with roughly stoichiometric ratios of the alkyne[5].
Q4: Does the TMS group protect against homocoupling during downstream reactions?A: Yes, masking the terminal alkyne with a trimethylsilyl (TMS) group prevents the acidic alkyne proton from participating in copper acetylide formation, effectively halting homocoupling[6]. However, if your workflow involves in situ deprotection (e.g., using TBAF or K₂CO₃/MeOH) to perform a subsequent coupling at the 3-position, the newly exposed terminal alkyne becomes highly susceptible to dimerization[6]. We strongly recommend stepwise deprotection and rigorous isolation before the next coupling event.
Troubleshooting Guide
Issue 1: High levels of diyne byproduct detected via LC-MS.
Causality & Solution: Oxygen facilitates the oxidative coupling of the copper acetylide intermediate[2]. Ensure rigorous degassing using freeze-pump-thaw cycles rather than simple nitrogen bubbling. Additionally, adding the TMS-acetylene slowly via a syringe pump maintains a low steady-state concentration, kinetically disfavoring the bimolecular homocoupling reaction[2].
Issue 2: Low yield of the desired cross-coupled pyridine, despite an inert atmosphere.
Causality & Solution: Consumption of the terminal alkyne through dimerization depletes the starting material, directly lowering the cross-coupling yield[6]. If homocoupling is suppressed but yields remain low, verify the purity of your palladium catalyst and base. Trace copper contamination in shared lab reagents or unwashed glassware can inadvertently trigger the Glaser pathway even in nominally "copper-free" setups[2].
Quantitative Data: Optimization Parameters
The following table summarizes the impact of different reaction parameters on the chemoselectivity of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine synthesis.
Reaction Protocol
Catalyst System
Atmosphere
Cross-Coupling Yield (%)
Homocoupling Yield (%)
Standard Sonogashira
PdCl₂(PPh₃)₂ / CuI
Ambient Air
42%
48%
Degassed Standard
PdCl₂(PPh₃)₂ / CuI
Strict Argon
76%
14%
Copper-Free
Pd[P(t-Bu)₃]₂
Argon
88%
< 2%
Ascorbate-Assisted
PdCl₂(PPh₃)₂ / CuI + Ascorbate
Ambient Air
85%
< 3%
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.
Protocol A: Copper-Free Synthesis using Bulky Phosphines
Objective: Synthesize 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine while completely eliminating the Glaser homocoupling pathway.
Reagent Preparation: Oven-dry all glassware. Inside a glovebox or using strict Schlenk techniques, add 3-bromo-2,5-dichloropyridine (1.0 mmol) and the pre-formed Pd[P(t-Bu)₃]₂ catalyst (0.03 mmol, 3 mol%) to the reaction flask[3].
Solvent Addition: Add 5 mL of thoroughly degassed diisopropylamine (DIPA).
Self-Validation Checkpoint: The solution should remain clear/pale yellow. Any immediate darkening at this stage indicates oxygen ingress and premature catalyst degradation.
Alkyne Addition: Add trimethylsilylacetylene (1.1 mmol) dropwise via a syringe pump over 1 hour. Maintaining a low concentration of the terminal alkyne further disfavors bimolecular side reactions[2].
Reaction Execution: Stir the mixture at room temperature for 12 hours. The bulky P(t-Bu)₃ ligand facilitates rapid oxidative addition into the C-Br bond without requiring elevated temperatures or copper[3].
Work-up: Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Objective: Perform the coupling in ambient air using standard Pd/Cu catalysts without generating diyne byproducts.
Reagent Preparation: In a standard round-bottom flask, combine 3-bromo-2,5-dichloropyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.05 mmol, 5 mol%), and L-ascorbic acid (0.2 mmol, 20 mol%)[5].
Solvent Addition: Add a mixture of DMF and triethylamine (5:1 v/v, 6 mL total). No degassing is required.
Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol) in one portion.
Reaction Execution: Stir at 40 °C.
Self-Validation Checkpoint: Monitor the color of the reaction. The ascorbic acid will continuously reduce any oxidized Cu(II) back to Cu(I). If the solution turns a deep blue/green, the ascorbate has been depleted, and Cu(II)-mediated homocoupling will commence[5].
Work-up: Quench with water to dissolve the remaining ascorbic acid and amine salts. Extract with diethyl ether, dry, and purify.
overcoming steric hindrance in 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine derivatives
Welcome to the technical support center for 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically demanding and electronically complex heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your synthetic campaigns.
Introduction
The 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine scaffold is a valuable building block for introducing a functionalizable ethynyl moiety onto a dichlorinated pyridine core. However, the steric bulk of the C3-(trimethylsilyl)ethynyl group, combined with the electronic effects of the two chlorine atoms and the pyridine nitrogen, presents significant challenges for subsequent functionalization. Reactions such as cross-coupling, nucleophilic aromatic substitution, and further manipulation of the alkyne often require careful optimization to achieve desired outcomes. This guide consolidates field-proven insights and literature-based knowledge to address these specific issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling at the C2 Position
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid to functionalize the C2 position of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine, but I am observing very low conversion or no product formation. What are the likely causes and how can I optimize the reaction?
Answer:
This is a common issue stemming from the significant steric hindrance around the C2 position, which is flanked by a chlorine atom and the bulky 3-((trimethylsilyl)ethynyl) group. The oxidative addition of the palladium catalyst to the C2-Cl bond is often the rate-limiting step and is severely impeded.
Causality and Optimization Strategy:
Inadequate Ligand Steric Bulk: Standard ligands like triphenylphosphine (PPh₃) are often too small to create an active and stable catalytic species capable of overcoming the steric barrier. You need a ligand that is both bulky and electron-rich to promote the oxidative addition and subsequent reductive elimination steps.
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. A well-chosen bulky ligand can mitigate this by sterically shielding the palladium.[1][2]
Recommended Solutions:
Employ Bulky, Electron-Rich Phosphine Ligands: Switch to modern Buchwald-type biaryl phosphine ligands. These are designed to facilitate cross-coupling of sterically hindered substrates.[3]
Use a Robust Base: A moderately strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is an excellent choice as it is less likely to cause side reactions compared to stronger bases like sodium tert-butoxide, which could potentially react with the TMS group.
Elevate the Temperature: Higher temperatures are often necessary to overcome the activation energy barrier. Reactions are typically run between 80-110 °C.
Choose an Appropriate Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are standard. A mixture of an organic solvent and water is often beneficial for the Suzuki reaction.[4]
Optimized Protocol for C2-Arylation (Suzuki-Miyaura)
Parameter
Recommended Condition
Rationale
Palladium Precatalyst
Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)
Readily forms the active Pd(0) species.
Ligand
SPhos, XPhos, or RuPhos (2-6 mol%)
Bulky, electron-rich ligands that accelerate oxidative addition and prevent catalyst deactivation.[3][4]
Base
K₃PO₄ (2.0 - 3.0 equiv.)
Effective base that minimizes side reactions.
Solvent
1,4-Dioxane / H₂O (e.g., 4:1) or Toluene
Common solvents for Suzuki couplings that facilitate dissolution and reaction.
Temperature
100-110 °C
Provides sufficient energy to overcome the steric barrier.
Workflow for Optimizing C2 Suzuki Coupling
Caption: Decision workflow for troubleshooting low-yield C2 Suzuki couplings.
Problem 2: Unwanted Desilylation or Low Yield in Sonogashira Coupling
Question: I am trying to perform a Sonogashira coupling at the C5 position after deprotecting the TMS group. However, my deprotection step is giving low yields, or the subsequent coupling is failing. What should I do?
Answer:
This is a two-part problem involving both the TMS deprotection and the subsequent cross-coupling. The success of the Sonogashira reaction is highly dependent on the clean and complete removal of the TMS group to generate the terminal alkyne.
Part A: Optimizing TMS Deprotection
The TMS group is typically removed under basic or fluoride-mediated conditions. The choice of reagent is critical to avoid side reactions with the dichloropyridine core.
Recommended Deprotection Conditions:
Method
Reagents
Solvent
Temperature
Key Considerations
Base-Catalyzed
K₂CO₃ (catalytic to 2.0 equiv.)
Methanol (MeOH)
Room Temp
Mild, economical, and highly effective for acetylenic TMS groups.[5][6] Generally compatible with aryl chlorides.
Fluoride-Mediated
TBAF (1.1 equiv.)
THF
0 °C to Room Temp
Very effective but can be more basic and expensive. Use with caution if other base-sensitive groups are present.[6]
DBU-Catalyzed
DBU (0.1-1.0 equiv.)
Acetonitrile/H₂O
60 °C
Offers high chemoselectivity, leaving other silyl ethers or esters intact.
Troubleshooting Deprotection:
Incomplete Reaction: If you see starting material, increase the reaction time or the amount of base (for K₂CO₃). Ensure your methanol is anhydrous if using K₂CO₃, as excess water can hinder the reaction.
Product Degradation: If you observe decomposition, the conditions may be too harsh. Switch to a milder method, such as catalytic K₂CO₃ in MeOH at room temperature.[5]
Part B: Optimizing the C5-Sonogashira Coupling
The C5 position is generally less sterically hindered than C2, but it is also less electronically activated for oxidative addition.
Recommended Solutions:
Standard Sonogashira Conditions: The classic Pd/Cu co-catalyzed system is a good starting point.[7]
Ligand Choice: While less critical than for the C2 position, a good phosphine ligand like PPh₃ is still recommended. For challenging substrates, a more electron-rich ligand may be beneficial. The rate of Sonogashira couplings can be influenced by the steric bulk of the phosphine ligand.[8]
Avoid Homocoupling: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative homocoupling (Glaser coupling) of your terminal alkyne.[9]
Optimized Protocol for C5-Sonogashira Coupling (Post-Deprotection)
Deprotection: Stir the TMS-protected starting material with K₂CO₃ (2.0 equiv.) in MeOH at room temperature for 1-2 hours. Monitor by TLC. Upon completion, remove MeOH in vacuo, and extract the product into an organic solvent (e.g., EtOAc), wash with water, dry, and concentrate. Use the crude terminal alkyne directly in the next step.
Coupling: To a degassed solution of the terminal alkyne (1.0 equiv) and an aryl halide (1.1 equiv) in a suitable solvent (e.g., THF/Et₃N), add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%). Stir at room temperature to 50 °C until completion.[10]
Problem 3: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am reacting my 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine derivative with an amine nucleophile and getting a mixture of C2 and C5 substitution products, or the reaction is not selective. How can I control the regioselectivity?
Answer:
Regioselectivity in SNAr reactions on dichloropyridines is governed by the stability of the intermediate Meisenheimer complex.[11] The electron-withdrawing nature of the pyridine nitrogen activates both the C2 and C6 positions, while other substituents play a key role in modulating the reactivity of C2 vs. C5.
Analysis of Your Substrate:
C2 Position: Electronically activated by the adjacent pyridine nitrogen. However, it is severely sterically hindered by the C3-alkynyl group.
C5 Position: Less sterically hindered. Its electronic activation depends on the combined effects of the C2-Cl, C3-alkynyl group, and the pyridine nitrogen.
Strategies to Control Regioselectivity:
Exploit Steric Hindrance: For bulky nucleophiles, substitution at the less hindered C5 position is generally favored. For smaller nucleophiles (e.g., ammonia, small primary amines), competitive reaction at C2 is more likely, though still challenging.
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. The C5 position, being less sterically encumbered, likely has a lower activation barrier for nucleophilic attack.
Solvent Effects: The choice of solvent can influence the stability of the Meisenheimer intermediates and thus affect regioselectivity. Protic solvents can stabilize charged intermediates differently than aprotic solvents.
General Recommendation:
To favor substitution at the C5 position , use a moderately bulky nucleophile and run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature and gently heat if necessary). For many amine nucleophiles, SNAr on dichloropyridines proceeds preferentially at the position para to the other chlorine, which would favor C5 substitution in this case.[12]
Workflow for SNAr Regioselectivity
Caption: Logic diagram for controlling SNAr regioselectivity.
Frequently Asked Questions (FAQs)
Q1: For palladium-catalyzed cross-coupling reactions, which position, C2 or C5, is inherently more reactive on the 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine core?
A1: In general, for 2,5-dichloropyridine, the C2 position is electronically more susceptible to oxidative addition by palladium due to the inductive effect and coordination of the adjacent pyridine nitrogen.[2][4] However, on your specific substrate, the immense steric hindrance from the 3-((trimethylsilyl)ethynyl) group severely deactivates the C2 position. Therefore, while C2 is electronically primed, it is kinetically very challenging to access. The C5 position becomes the more synthetically accessible site for many cross-coupling reactions under standard conditions due to its lower steric hindrance. Achieving high yields at C2 requires specialized, highly active catalyst systems with very bulky ligands.[3]
Q2: Are there any alternatives to palladium-catalyzed reactions for C-N bond formation to avoid catalyst inhibition by the pyridine nitrogen?
A2: Yes. While modern Buchwald-Hartwig amination protocols with bulky ligands are often effective, classical copper-catalyzed amination (Ullmann condensation) can be a viable alternative.[2][13] These reactions typically require higher temperatures (120 °C or higher) and are often performed in polar aprotic solvents like DMF or DMSO. They can sometimes be more tolerant of certain functional groups and avoid the specific issue of palladium coordination.
Q3: Can I perform a Directed ortho-Metalation (DoM) to functionalize the C4 position?
A3: Functionalizing the C4 position via DoM is theoretically possible but challenging for this substrate. In DoM, an organolithium base is directed to a specific position by a directing metalation group (DMG).[14][15] The pyridine nitrogen itself can act as a DMG, directing lithiation to the C2 or C6 positions. Directing to C4 would require overcoming this inherent preference. Furthermore, the presence of two chlorine atoms and the acidic acetylenic proton (if deprotected) would complicate the use of strong organolithium bases, likely leading to a mixture of products from halogen-metal exchange or deprotonation at the alkyne. A more controlled approach using a Hauser base (R₂NMgX·LiCl) might offer a path, but this would require significant empirical optimization.[16]
Q4: What are the best practices for setting up and monitoring these sterically hindered reactions?
A4:
Inert Atmosphere: All cross-coupling reactions should be set up under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and, in the case of Sonogashira reactions, to prevent alkyne homocoupling.[9]
Degassed Solvents: Use anhydrous and degassed solvents to ensure the longevity of the catalyst.
Precise Reagent Stoichiometry: Carefully control the stoichiometry of your reagents, especially the catalyst and ligand loading. For difficult couplings, a slightly higher catalyst loading (e.g., 3-5 mol%) may be necessary.
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. These reactions can be slow, and monitoring will help you determine the optimal reaction time and prevent decomposition from prolonged heating.
Small-Scale Screening: Before committing to a large-scale reaction, screen several conditions (ligands, bases, solvents) on a small scale to identify the most promising system.
References
Mosrin, M.; Knochel, P. (2008). Directed Metallation of Electron-Poor Heteroarenes and Arenes Containing Sensitive Functional Groups Using TMPMgCl·LiCl. Organic Letters, 10(12), 2497–2500. [Link]
Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
Gagnon, A.; Whipp, C. (1992). Synthetic Connections to the Directed ortho Methalation Reaction. 3,4-Pyridynes from 4-Trialkylsilyl-3-pyridyl Triflates. The Journal of Organic Chemistry, 57(1), 5-7. [Link]
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]
ResearchGate. (n.d.). Synthesis of 3-pyridine PNs. [Link]
InnoVenton. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
Al-Masum, M.; Kumaraswamy, G.; Livinghouse, T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(25), 9728–9730. [Link]
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
Hajipour, A. R.; Mallakpour, S. E.; Mohammadpoor-Baltork, I.; Khoee, S. (2000). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals under solvent-free conditions. Tetrahedron Letters, 41(1), 8-11. [Link]
Terrier, F.; Degorre, F.; Kiffer, D.; Laloi, M. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(33), 6175-6180. [Link]
Patil, J. N.; Rajput, A. P.; Bhadane, S. J. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Rasayan Journal of Chemistry, 3(3), 529-534. [Link]
Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
Royal Society of Chemistry. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. [Link]
National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
Chemoselectivity and Orthogonal Functionalization: A Reactivity Comparison of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine vs. Bromo-Pyridine Analogs
In modern drug discovery and fragment-based design, the pyridine ring remains one of the most privileged scaffolds. The ability to selectively functionalize multiple vectors around the pyridine core is a critical determi...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug discovery and fragment-based design, the pyridine ring remains one of the most privileged scaffolds. The ability to selectively functionalize multiple vectors around the pyridine core is a critical determinant of synthetic efficiency. This guide provides an objective, data-driven comparison between traditional bromo-pyridine analogs (e.g., 2-bromo-5-chloropyridine) and the highly versatile 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine .
By analyzing the thermodynamic and electronic causality behind their reactivity, this guide will equip researchers with the insights needed to select the optimal building block for complex multi-step syntheses.
Mechanistic Causality: Thermodynamics vs. Electronics
The fundamental divergence in reactivity between these two classes of molecules lies in the driving forces behind their oxidative addition steps in palladium-catalyzed cross-coupling.
The Thermodynamic Driver: Bromo-Pyridine Analogs
In mixed halopyridines like 2-bromo-5-chloropyridine, chemoselectivity is primarily dictated by Bond Dissociation Energy (BDE). The C-Br bond requires significantly less energy to cleave (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol)[1]. Consequently, oxidative addition of a Pd(0) center to the C-Br bond is both thermodynamically more favorable and kinetically faster[1]. This allows for highly predictable, mild-condition cross-couplings at the brominated site using standard catalysts (e.g.,
Pd(PPh3)4
), leaving the C-Cl bond intact for subsequent, more forcing reactions.
The Electronic Driver: 2,5-Dichloro-3-(TMS-ethynyl)pyridine
In contrast, 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine possesses two chemically distinct C-Cl bonds. Here, selectivity cannot rely on BDE differences. Instead, it is governed by the electronic activation provided by the pyridine nitrogen. The nitrogen atom withdraws electron density via inductive and resonance effects, rendering the adjacent C2 position highly electrophilic. This facilitates rapid C2-selective nucleophilic aromatic substitution (S
N
Ar) and lowers the activation barrier for Pd-catalyzed oxidative addition at C2 over C5.
Interestingly, recent methodological breakthroughs have shown that this conventional C2-selectivity can be inverted. By utilizing ligand-free "Jeffery" conditions (which likely proceed via palladium nanoparticles), researchers can achieve unprecedented C5-selective cross-coupling on 2,5-dichloropyridine scaffolds[2].
The Orthogonal Advantage: The TMS-Alkyne Handle
While bromo-pyridines require sequential cross-couplings that can suffer from competing side reactions, the 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine scaffold introduces a third, completely orthogonal dimension of reactivity. The trimethylsilyl (TMS) group robustly protects the alkyne during Pd-catalyzed couplings at the C-Cl bonds. Once the pyridine core is elaborated, the TMS group can be chemoselectively removed under mild hydroalcoholic conditions (using Ag(I) or fluoride sources) to reveal a terminal alkyne, perfectly setting the stage for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry[3].
Comparative Reactivity Profile
The following table summarizes the quantitative and qualitative performance metrics of both scaffolds to aid in synthetic route planning.
The true power of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine lies in its divergent functionalization pathways. The diagram below illustrates the orthogonal vectors available to this scaffold.
Divergent site-selective functionalization pathways of the dichloro-TMS-alkynyl-pyridine scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include not only the procedural steps but the mechanistic causality behind the reagent choices and the analytical checkpoints required to verify success.
Protocol A: Regioselective C2-Suzuki Coupling of 2,5-Dichloro-3-(TMS-ethynyl)pyridine
Objective: Chemoselectively arylate the C2 position while preserving the C5 chloride and the TMS-alkyne.
Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous
K3PO4
(2.0 equiv).
Catalytic Activation: Add
Pd(OAc)2
(2 mol%) and SPhos (4 mol%). Purge the flask with argon. Add degassed 1,4-dioxane/
H2O
(4:1 v/v).
Causality Check: SPhos is specifically chosen because its electron-rich biaryl structure accelerates the oxidative addition into the stronger C-Cl bond. Its significant steric bulk prevents the catalyst from undergoing a second oxidative addition at the more sterically hindered C5 position, ensuring mono-arylation.
Execution & Workup: Heat the mixture to 90 °C for 12 hours. Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate. Purify via silica gel chromatography.
System Validation:
GC-MS: Confirm the mass shift corresponds to mono-arylation (absence of di-arylation mass peaks).
1
H-NMR: The C6 proton of the pyridine ring must appear as a distinct singlet (or doublet with specific meta-coupling), confirming the C5 chloride remains intact.
Protocol B: One-Pot TMS Deprotection and CuAAC (Click Chemistry)
Objective: Unmask the terminal alkyne and immediately trap it via cycloaddition to prevent degradation.
Deprotection & Cycloaddition: Dissolve the C2-arylated intermediate from Protocol A (1.0 equiv) and an organic azide (1.1 equiv) in a THF/
H2O
(1:1 v/v) mixture. Add
CuSO4⋅5H2O
(10 mol%) and Sodium Ascorbate (20 mol%). Finally, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise.
Causality Check: TBAF chemoselectively cleaves the Si-C bond to reveal the terminal alkyne in situ. The Cu(I) catalyst, generated by ascorbate reduction, immediately captures the terminal alkyne to form a copper-acetylide intermediate[3]. This one-pot cascade drives the cycloaddition forward without requiring the isolation of the potentially volatile or unstable terminal alkyne.
Execution & Workup: Stir at room temperature for 6 hours. Extract with
CH2Cl2
, wash with saturated aqueous
NH4Cl
to remove copper salts, dry, and concentrate.
System Validation:
1
H-NMR: Validate success by the complete disappearance of the TMS singlet (~0.2 ppm) and the emergence of the characteristic triazole proton singlet (~8.0–8.5 ppm).
References
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry (2022).
URL:[Link]
Chemoselective Formation of Successive Triazole Linkages in One Pot: “Click−Click” Chemistry. Organic Letters (2006).
URL:[Link]
A Comparative Guide to HPLC Method Validation for Purity Analysis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine
This guide provides a comprehensive, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, compare the proposed method with viable alternatives, and present a complete validation package in accordance with international regulatory standards.
The Analytical Challenge: Understanding the Analyte
2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is a complex heterocyclic compound, likely serving as a critical intermediate in pharmaceutical or agrochemical synthesis. Its structure presents distinct challenges and opportunities for chromatographic analysis:
Pyridine Ring: The basic nitrogen atom (pKa ~5-6) is susceptible to protonation. In reversed-phase HPLC, this can lead to strong, undesirable interactions with residual acidic silanols on the silica-based column packing, resulting in poor peak shape (tailing).[1][2]
Trimethylsilyl (TMS) and Dichloro Substituents: These groups increase the molecule's hydrophobicity, making it well-suited for retention on reversed-phase columns like C18.
Conjugated System: The ethynyl-pyridine system provides a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.
A successful purity method must be able to separate the main compound from potential process-related impurities (e.g., starting materials, by-products) and degradation products. Therefore, the method's specificity and robustness are paramount.
Proposed HPLC Method: A Foundation of Selectivity and Efficiency
Based on the analyte's structure, a reversed-phase HPLC method is the logical starting point. Here, we detail a proposed method, explaining the causality behind each parameter choice.
Table 1: Proposed Chromatographic Conditions
Parameter
Recommended Setting
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides the necessary hydrophobic interaction for retaining the analyte. A longer column ensures sufficient resolution for separating closely eluting impurities.
(High-purity, end-capped silica)
Critical Choice: Using a modern, high-purity, and fully end-capped column is essential to minimize the interaction between the basic pyridine nitrogen and acidic silanols, thereby ensuring symmetrical peak shapes.[3]
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier (formic acid) ensures the pyridine nitrogen is consistently protonated, masking its interaction with the stationary phase and leading to sharp, symmetrical peaks.[2]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient
50% B to 95% B over 20 min
A gradient elution is necessary to elute any highly retained, non-polar impurities and to ensure the main peak is sharp and well-resolved.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times and selectivity.
Detection
Diode Array Detector (DAD) at 275 nm
A DAD allows for the confirmation of peak purity and the selection of an optimal wavelength. 275 nm is a hypothetical wavelength of maximum absorbance (λmax) for the conjugated system.
Injection Vol.
10 µL
A standard volume to balance sensitivity and peak shape.
Diluent
Acetonitrile/Water (50:50, v/v)
The diluent should be compatible with the mobile phase to ensure good peak shape upon injection.
The Validation Workflow: A Systematic Proof of Fitness-for-Purpose
Method validation is the documented process that proves an analytical method is suitable for its intended use.[4] Our approach follows the globally harmonized International Council for Harmonisation (ICH) Q2(R1) and the updated Q2(R2) guidelines.[5][6][7]
Caption: A typical workflow for HPLC method validation.
System Suitability
Purpose: This is not a validation parameter itself, but a recurring test to ensure the chromatographic system is performing adequately before any sample analysis. It is the foundation of a self-validating system.
Protocol:
Prepare a standard solution of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine at the target concentration (e.g., 100 µg/mL).
Inject this solution five or six times.
Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.
Determine the tailing factor and theoretical plates for the main peak.
Table 2: System Suitability Acceptance Criteria
Parameter
Acceptance Criteria
Rationale
%RSD of Peak Area
≤ 2.0%
Ensures injection precision.
%RSD of Retention Time
≤ 1.0%
Ensures stable chromatographic performance.
Tailing Factor (T)
≤ 2.0
A measure of peak symmetry; values >2 indicate tailing.
Theoretical Plates (N)
≥ 2000
A measure of column efficiency.
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
Protocol:
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
Analyze the stressed samples alongside an unstressed standard and a blank (diluent).
Use a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in the stressed samples to ensure it is not co-eluting with any degradants.
Acceptance Criteria:
The analyte peak should be well-resolved from all other peaks (impurities and degradants).
The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.
Linearity and Range
Purpose: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector response over a specified range. For a purity method, this range must cover from the reporting limit of impurities up to a level exceeding the nominal concentration.[7]
Protocol:
Prepare a stock solution of the analyte reference standard.
Perform serial dilutions to create at least five concentration levels spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration level in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Table 3: Linearity Data (Simulated)
Concentration (µg/mL)
Mean Peak Area
50
498,500
75
751,200
100
1,002,500
125
1,249,800
150
1,505,100
Correlation Coefficient (R²)
0.9998
Y-intercept
Close to zero
Acceptance Criteria:
Correlation coefficient (R²) ≥ 0.999.
Accuracy
Purpose: To measure the closeness of the experimental value to the true value. It is typically determined by a recovery study.[7]
Protocol:
Prepare a sample matrix (e.g., a mixture of known impurities or a placebo).
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7]
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 5: Precision Data (Simulated)
Parameter
Repeatability (%RSD)
Intermediate Precision (%RSD)
Purity (%)
0.45%
0.68%
Acceptance Criteria:
%RSD should be ≤ 2.0%.
Caption: Logical relationships between validation parameters.
Detection Limit (DL) and Quantitation Limit (QL)
Purpose:
DL (or LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
QL (or LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The QL is a critical parameter for a purity method as it defines the reporting threshold for impurities.
Protocol (Based on Signal-to-Noise Ratio):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte to the noise of a blank injection.
The concentration that yields an S/N ratio of approximately 3:1 is the DL.
The concentration that yields an S/N ratio of approximately 10:1 is the QL.
Acceptance Criteria:
The QL must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Comparative Analysis: HPLC vs. Alternative Technologies
While the validated RP-HPLC method is robust and reliable, it is essential to understand its performance in the context of other available analytical technologies.
Table 6: Comparison of Analytical Techniques
Technique
Pros for this Analyte
Cons for this Analyte
Best Suited For
Validated HPLC-UV
Excellent for purity and impurity quantification. Robust, widely available, and well-understood. DAD provides peak purity information.
Slower than UHPLC. May not resolve all isomeric impurities without extensive method development.
Routine quality control (QC), release testing, and stability studies.
UHPLC-UV/MS
Higher Resolution & Speed: Can separate complex mixtures much faster and with better resolution than HPLC. Lower Solvent Usage: More environmentally friendly and cost-effective. MS Detection: Provides definitive mass information for impurity identification.
Higher Backpressure: Requires specialized instrumentation. Increased Risk of Clogging: More sensitive to sample particulates.
Impurity profiling, forced degradation studies, and method development where speed is critical.
GC-MS
Excellent for volatile impurities. Provides definitive mass identification.
Thermal Lability: The trimethylsilyl group may not be thermally stable, potentially leading to on-column degradation. Non-volatile Impurities: Cannot analyze non-volatile degradation products or starting materials without derivatization.
Analysis of volatile starting materials or specific, known volatile impurities. Not suitable as a primary purity method.
Conclusion
The reversed-phase HPLC method detailed and validated herein provides a reliable, robust, and specific system for the purity analysis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine. The systematic validation, grounded in ICH principles, demonstrates that the method is fit for its intended purpose in a regulated environment.[8][9] The deliberate choice of a modern, end-capped C18 column and an acidified mobile phase directly addresses the analytical challenges posed by the analyte's basic pyridine moiety, ensuring accurate and reproducible results.
While UHPLC offers significant advantages in speed and resolution for specialized applications like impurity identification, the validated HPLC method stands as the benchmark for routine quality control due to its robustness and accessibility. This guide serves as a testament to the principle that a thorough understanding of both the analyte's chemistry and the fundamentals of chromatography is the cornerstone of developing and validating truly effective analytical methods.
References
Title: Q2(R2) Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Essential FDA Guidelines for Bioanalytical Method Validation
Source: Proprevia
URL: [Link]
Title: HPLC Methods for analysis of Pyridine
Source: HELIX Chromatography
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide
Source: ResearchGate
URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding
Source: ResearchGate
URL: [Link]
A Comparative Guide to TMS and TIPS Protecting Groups in the Synthesis of 2,5-dichloro-3-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals The strategic synthesis of 2,5-dichloro-3-ethynylpyridine, a valuable scaffold in medicinal chemistry, hinges on the effective protection of its terminal al...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 2,5-dichloro-3-ethynylpyridine, a valuable scaffold in medicinal chemistry, hinges on the effective protection of its terminal alkyne. This guide provides a comprehensive, data-supported comparison of two commonly employed silyl protecting groups: trimethylsilyl (TMS) and triisopropylsilyl (TIPS). By examining their performance, stability, and deprotection protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic strategies.
The Critical Role of Silyl Protecting Groups
Terminal alkynes possess an acidic proton that can interfere with a variety of synthetic transformations, including metal-catalyzed cross-coupling reactions.[1] Silyl groups are widely used to "protect" this acidic proton, preventing undesirable side reactions.[2][3] The ideal protecting group is easily introduced, stable under various reaction conditions, and can be removed selectively and in high yield when no longer needed.[3]
Head-to-Head Comparison: TMS vs. TIPS
The choice between TMS and TIPS is primarily dictated by the trade-off between ease of removal and stability. This is a direct consequence of the steric hindrance around the silicon atom.[4]
Trimethylsilyl (TMS): The Versatile and Labile Protector
The TMS group is a workhorse in organic synthesis due to its facile introduction and removal.[6] Its relatively low steric bulk allows for rapid reactions, often with high yields.
Key Advantages:
Mild Deprotection: The C-Si bond in TMS-protected alkynes can be cleaved under very mild basic or fluoride-mediated conditions, such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF).[6] This is particularly advantageous when other sensitive functional groups are present in the molecule.
High Reactivity: The protection reaction with trimethylsilyl chloride (TMSCl) is typically fast and efficient.
Primary Limitation:
Lability: The TMS group's main drawback is its instability under both acidic and basic conditions, which can lead to premature deprotection during a synthetic sequence.[5]
Triisopropylsilyl (TIPS): The Robust and Stable Guardian
The bulky triisopropyl groups of the TIPS protecting group provide significant steric shielding to the silicon atom, rendering it much more stable than TMS.
Key Advantages:
Enhanced Stability: TIPS-protected alkynes can withstand a broader range of reaction conditions, making them ideal for lengthy and complex syntheses.[1][10] This robustness prevents unwanted cleavage during intermediate steps.
Orthogonal Deprotection: The differential stability between TMS and TIPS allows for selective deprotection. For instance, a TMS group can be removed with mild base while a TIPS group remains intact.[9]
Primary Limitations:
Harsher Deprotection: Removal of the TIPS group typically requires more forceful conditions, most commonly TBAF in THF.[8] In some cases, other reagents like silver fluoride have been employed to achieve deprotection under mild conditions.[10]
Slower Kinetics: The steric bulk can lead to slower reaction rates for both the protection and deprotection steps.
Experimental Workflows
The following diagrams illustrate the general synthetic pathways for the protection and deprotection of an alkyne using TMS and TIPS groups.
Caption: TMS Protection and Deprotection Workflow.
Caption: TIPS Protection and Deprotection Workflow.
Detailed Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: TMS Protection of 2,5-dichloro-3-ethynylpyridine
Setup: To a solution of 2,5-dichloro-3-ethynylpyridine (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a suitable base such as triethylamine (1.2 equiv).
Silylation: Cool the mixture to 0 °C and add trimethylsilyl chloride (TMSCl, 1.1 equiv) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: TMS Deprotection (Base-Catalyzed)
Setup: Dissolve the TMS-protected alkyne (1.0 equiv) in methanol.
Deprotection: Add potassium carbonate (K₂CO₃, 1.5 equiv) and stir at room temperature.[6]
Monitoring: Monitor the reaction progress by TLC.
Workup: Upon completion, remove the methanol in vacuo. Add water and extract the product with an organic solvent.
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, concentrate, and purify by chromatography if necessary.
Protocol 3: TIPS Protection of 2,5-dichloro-3-ethynylpyridine
Setup: To a solution of 2,5-dichloro-3-ethynylpyridine (1.0 equiv) in anhydrous THF under an inert atmosphere, add a suitable base like triethylamine (1.2 equiv).
Silylation: Cool the mixture to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.1 equiv) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until completion. This reaction may be slower than TMS protection.
Workup and Purification: Follow the same procedure as for TMS protection.
Protocol 4: TIPS Deprotection (Fluoride-Mediated)
Setup: Dissolve the TIPS-protected alkyne (1.0 equiv) in anhydrous THF.
Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.1 equiv of a 1.0 M solution in THF) dropwise at room temperature.[8]
Monitoring: Stir the reaction and monitor its progress by TLC.
Workup: Once complete, quench with saturated aqueous NH₄Cl. Extract with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by chromatography.
Concluding Remarks for the Synthetic Chemist
The selection between TMS and TIPS protecting groups is a critical decision in the synthesis of 2,5-dichloro-3-ethynylpyridine and its derivatives.
Choose TMS for shorter, more straightforward synthetic sequences where subsequent steps are mild. Its ease of removal is a significant advantage.
Opt for TIPS when embarking on a multi-step synthesis involving harsh reagents or conditions where the stability of the protecting group is paramount to the overall success of the route.[1]
In all cases, small-scale trial reactions are recommended to determine the optimal conditions for the specific substrate and reaction sequence.
References
BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1.
Valois Escamilla, I., Rangel Ramos, L. F., Sánchez Escalera, J., & Álvarez Hernández, A. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136.
BenchChem. (n.d.). Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems.
Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Chinese Journal of Organic Chemistry.
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(12), 2587-2602.
Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(12), 2335-2350.
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(13), 8759-8765.
Zhang, Y., et al. (2019). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications, 55(64), 9491-9494.
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne.
Gladysz, J. A., et al. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3349-3360.
BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
ResearchGate. (2017, March 21). Are trimethylsilyl protected alkynes stable towards acids and bases?
Ma, S., et al. (2015). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 35(1), 1-13.
Douglas, C. J., & Johnson, J. S. (2013). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Organic letters, 15(19), 5000–5003.
Organic Synthesis. (n.d.). Protecting Groups.
Organic Syntheses Procedure. (n.d.). 2-(TRIMETHYLSILYL)ETHANESULFONAMIDE (SES-NH2) AS A PROTECTING GROUP FOR AMINES.
BenchChem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
Organic Syntheses Procedure. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF α-CARBOLINE.
TCI Chemicals. (n.d.). Protecting Agents.
Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(4), 565-568.
Rajput, A. P., & Bhadane, S. J. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Journal of Chemical and Pharmaceutical Research, 2(4), 853-858.
Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
A Comparative Guide to the Spectroscopic Validation of Reaction Intermediates in the Synthesis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the validation of reaction pathways is not merely a procedural step but a cornerstone of process...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the validation of reaction pathways is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling. The target compound, 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine, is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a Sonogashira cross-coupling reaction, a powerful C-C bond-forming transformation catalyzed by palladium and copper complexes.[1][2]
However, the apparent simplicity of the overall transformation belies a complex catalytic cycle involving multiple transient intermediates. Failure to understand and monitor the consumption of reactants and the formation of these intermediates can lead to diminished yields, the formation of undesirable byproducts such as alkyne homocoupling (Glaser coupling), and incomplete reactions.[3][4]
This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation and monitoring of the Sonogashira synthesis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights into designing a self-validating and robust analytical strategy.
The Synthetic Pathway: Mapping the Sonogashira Catalytic Cycle
The synthesis involves the cross-coupling of a dihalopyridine derivative, such as 2,5-dichloro-3-iodopyridine, with (trimethylsilyl)acetylene. The reaction proceeds through a well-established dual catalytic cycle involving both palladium and copper. Understanding this mechanism is paramount as it provides a clear roadmap of the species we aim to detect and monitor.
The key stages of the catalytic cycle that are amenable to spectroscopic investigation are:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridine ring. This is often the rate-determining step.[5]
Formation of Copper(I) Acetylide : The copper co-catalyst activates the terminal alkyne, facilitating deprotonation by a base to form a reactive copper acetylide intermediate.
Transmetalation : The silylacetylide group is transferred from copper to the palladium(II) center, displacing the halide.
Reductive Elimination : The final C-C bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst.
Figure 2: Comparison of offline vs. in-situ/online analytical workflows.
Summary Comparison of Techniques:
Feature
NMR Spectroscopy
IR Spectroscopy
Mass Spectrometry
Primary Information
Structural Elucidation
Functional Group Analysis
Mechanistic Insight
Primary Use Case
Conversion, Yield, Purity
Real-time Kinetics
Intermediate Detection
Typical Mode
Offline (quenched aliquots)
In-situ (ATR probe)
Online (direct infusion)
Sensitivity
Moderate
Moderate to High
Very High
Key Advantage
Unambiguous structural data for all stable components.
Non-invasive, real-time monitoring of reactant consumption.
Direct observation of transient catalytic intermediates.
Key Limitation
Generally cannot detect short-lived intermediates; requires sampling.
Provides limited structural information.
Requires specialized setup; may not detect neutral species well.
Conclusion and Recommendations
A comprehensive spectroscopic validation strategy for the synthesis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine relies on the synergistic use of multiple techniques. No single method can provide all the necessary information.
For Process Development and Optimization: Employ in-situ IR spectroscopy to monitor the disappearance of the terminal alkyne ≡C-H stretch (~3300 cm⁻¹). This provides rapid, real-time kinetic data, allowing for efficient optimization of reaction parameters such as temperature, catalyst loading, and reaction time.
For Reaction Completion and Product Purity: Utilize offline ¹H NMR analysis . This is the definitive method to confirm the complete consumption of starting materials and to quantify the purity of the final product against any potential byproducts or residual starting materials.
For In-depth Mechanistic Studies: Leverage online ESI-MS to directly probe the catalytic cycle. This advanced technique is crucial for fundamental research aimed at understanding catalyst behavior, identifying deactivation pathways, or developing novel catalytic systems.
By integrating these spectroscopic tools, researchers and drug development professionals can move from a "black box" approach to a data-driven, scientifically-grounded understanding of the synthesis, ensuring robustness, reproducibility, and the highest quality of the final product.
References
A Fluorescent Palladium–Ligand Platform for In Situ Monitoring and Bayesian Optimization of Sonogashira Coupling Reactions . Analytical Chemistry - ACS Publications. Available at: [Link]
Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies . ProQuest. Available at: [Link]
IR: alkynes . University of Colorado Boulder. Available at: [Link]
Spectroscopy of the Alkynes . Chemistry LibreTexts. Available at: [Link]
Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction . Organometallics - ACS Publications. Available at: [Link]
Mass spectra for the Suzuki cross-coupling reaction between... . ResearchGate. Available at: [Link]
Sonogashira Coupling Reaction with Diminished Homocoupling . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
A Fluorescent Palladium-Ligand Platform for In Situ Monitoring and Bayesian Optimization of Sonogashira Coupling Reactions . ResearchGate. Available at: [Link]
SYNTHESIS OF 2-((DIPHENYLPHOSPHINO)METHYL)PYRIDINE AND ITS APPLICATION IN A PALLADIUM-CATALYZED SUZUKI-MIYAURA CROSS-COUPLING REACTION . Organic Syntheses. Available at: [Link]
Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]
New Mechanistic Insights Regarding Pd/Cu Catalysts for the Sonogashira Reaction: HRMAS NMR Studies of Silica-Immobilized Systems . ACS Publications. Available at: [Link]
MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION . Purdue University Graduate School research repository. Available at: [Link]
IR Spectroscopy by Functional Group . University of California, Los Angeles. Available at: [Link]
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. Available at: [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-cyanopyridines . University of Southampton ePrints. Available at: [Link]
How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum . dummies. Available at: [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Mastering Organic Chemistry. Available at: [Link]
Observation of Catalytic Intermediates in the Suzuki Reaction by Electrospray Mass Spectrometry . Journal of the American Chemical Society - ACS Publications. Available at: [Link]
2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine . Cusabio. Available at: [Link]
Sonogashira coupling . Wikipedia. Available at: [Link]
Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Porous organic polymer with in situ generated palladium nanoparticles as a phase-transfer catalyst for Sonogashira cross-coupling reaction in water . RSC Publishing. Available at: [Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. Available at: [Link]
The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 . MDPI. Available at: [Link]
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids . Beilstein Journal of Organic Chemistry. Available at: [Link]
Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility . ResearchGate. Available at: [Link]
Sonogashira Coupling . Royal Society of Chemistry. Available at: [Link]
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry. Available at: [Link]
Benchmarking Cross-Coupling Yields: A Comparative Guide to 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Substituted pyridines are a corne...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Substituted pyridines are a cornerstone of medicinal chemistry, and their synthesis often relies on robust cross-coupling methodologies.[1] This guide provides an in-depth technical comparison of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine, a versatile trifunctional building block, benchmarking its performance in key cross-coupling reactions against relevant alternatives.
The unique arrangement of functionalities in 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine—two addressable chlorine atoms at positions amenable to selective functionalization and a protected alkyne—offers a powerful platform for generating diverse pyridine-based scaffolds. However, the inherent electronic properties of the pyridine ring and the presence of two halogen atoms present a distinct set of challenges and opportunities in controlling regioselectivity.[2] This guide will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategy.
The Strategic Advantage of Differentiated Halides in Pyridine Synthesis
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the halogen, with the general reactivity trend being I > Br > Cl.[3] While chloro-substituted pyridines are often more cost-effective, their lower reactivity necessitates more robust catalytic systems, typically employing bulky and electron-rich phosphine ligands to achieve high yields.[3]
The key challenge in the functionalization of dihalopyridines, such as the 2,5-dichloro-scaffold, is achieving site-selectivity. For 2,5-dihalopyridines, cross-coupling reactions generally favor the C2 position due to its higher electrophilicity, influenced by the adjacent nitrogen atom.[4] However, recent advancements have demonstrated that this selectivity can be inverted to favor the C5 position through careful selection of reaction conditions, particularly through the use of "ligand-free" conditions, often referred to as Jeffery conditions.[2] This ability to selectively functionalize either position provides a powerful tool for the divergent synthesis of pyridine derivatives.
General Workflow for Palladium-Catalyzed Cross-Coupling
The Sonogashira and Suzuki-Miyaura coupling reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon bonds. Both reactions proceed through a similar catalytic cycle involving a palladium catalyst. The choice between them is dictated by the desired final product: the Sonogashira coupling for introducing an alkyne moiety and the Suzuki coupling for biaryl or vinylpyridine synthesis.
Figure 1: General workflow for a palladium-catalyzed cross-coupling reaction.
Performance of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine in Sonogashira Coupling
While specific yield data for the direct Sonogashira coupling of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine is not extensively reported in peer-reviewed literature, we can infer its reactivity based on related substrates. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[5] In the case of our target molecule, the alkyne is protected with a trimethylsilyl (TMS) group, which would typically be removed in situ or in a separate step prior to a subsequent coupling at that position.
The primary consideration for this substrate is the regioselective coupling at either the C2 or C5 chlorine. Based on the general principles of dihalopyridine reactivity, a Sonogashira coupling would be expected to favor the C2 position.
Anticipated Performance and Considerations:
Regioselectivity: Preferential coupling at the C2 position is expected due to the electronic activation by the pyridine nitrogen.
Catalyst System: A standard Sonogashira catalyst system, such as a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base (e.g., triethylamine or diisopropylamine) would be the starting point for optimization.[6]
TMS-Alkyne: The TMS-protected alkyne is generally stable to the conditions of the Sonogashira coupling, allowing for the selective functionalization of the chloro-positions first.
Comparative Performance with Alternative Pyridine Building Blocks
To provide a benchmark, we will compare the expected performance of our target molecule with alternative, more extensively characterized dihalopyridines in Sonogashira and Suzuki couplings.
Table 1: Comparative Yields for Sonogashira Coupling of Dihalopyridines
Data for 2,5-dichloropyridine is inferred from general knowledge of similar reactions, as specific yields can vary significantly with the coupling partner and precise conditions.
As the table illustrates, the reactivity of the halogen is a primary determinant of yield, with the iodo-substituted pyridine showing good reactivity at a lower temperature. This highlights a key consideration for experimental design: for substrates where a less reactive halide like chlorine is present, more forcing conditions or more active catalyst systems may be required.
Table 2: Comparative Yields for Suzuki-Miyaura Coupling of Dihalopyridines
The data for 2,5-dichloropyridine in Suzuki coupling clearly demonstrates the ability to control regioselectivity through the choice of the catalytic system. The use of a bulky phosphine ligand like SPhos directs the coupling to the electronically favored C2 position, while "ligand-free" conditions can promote coupling at the C5 position.[4] This provides a powerful strategy for accessing different isomers from a common starting material.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of a 2,5-Dichloropyridine Derivative
This protocol is a representative procedure for the C2-selective Suzuki-Miyaura coupling of a 2,5-dichloropyridine substrate, which can be adapted for 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine.
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the 2,5-dichloropyridine derivative, the arylboronic acid, and potassium phosphate.[4]
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.[4]
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[4]
Add the catalyst premix to the reaction mixture via syringe.[4]
Heat the reaction mixture to 100 °C with vigorous stirring.[4]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[4]
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[4]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[4]
Causality Behind Experimental Choices:
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, and maintaining an inert atmosphere is crucial to prevent catalyst deactivation.
Bulky Phosphine Ligand (SPhos): Ligands like SPhos are electron-rich and sterically hindered. They promote the oxidative addition of the less reactive aryl chloride to the palladium center and facilitate the reductive elimination step, leading to higher yields.[3] For dichloropyridines, these ligands often enhance the inherent preference for C2 coupling.
Base (K₃PO₄): The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium catalyst. Potassium phosphate is a commonly used base that is effective for a wide range of substrates.
Solvent System (Dioxane/Water): The biphasic solvent system helps to dissolve both the organic and inorganic reagents, facilitating the reaction.
Decision Framework for Reagent Selection
The choice of the optimal pyridine building block for a cross-coupling strategy depends on several factors, including the desired regioselectivity, the reactivity of the coupling partners, and cost considerations.
Figure 2: Decision-making framework for selecting a dihalopyridine reagent.
Conclusion
2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine represents a highly versatile and strategic building block for the synthesis of complex, functionalized pyridines. While direct, quantitative performance data for this specific molecule in a wide range of cross-coupling reactions is emerging, its reactivity can be confidently predicted based on well-established principles of dihalopyridine chemistry. The ability to control regioselectivity between the C2 and C5 positions through judicious selection of the catalyst system offers a powerful advantage in synthetic design. For researchers in drug discovery and development, a thorough understanding of these principles is key to leveraging the full potential of this and related building blocks to accelerate the discovery of new chemical entities.
References
BenchChem. A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. BenchChem. Accessed March 20, 2024.
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem. Accessed March 20, 2024.
Neufeldt, S. R., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Org. Chem.2022, 87 (11), 7414–7424.
BenchChem. 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. BenchChem. Accessed March 20, 2024.
Krattiger, P. Process for the preparation of 2,5-disubstitued pyridines. EP0897914A1, filed August 12, 1998, and issued February 24, 1999.
Pews, R. G. Process for the preparation of substituted pyridines. US4435573A, filed November 2, 1981, and issued March 6, 1984.
Letts, L. G. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. WO1998050362A1, filed April 29, 1998, and issued November 12, 1998.
Wikipedia. Sonogashira coupling. Wikipedia. Accessed March 20, 2024.
Nagy, E., et al. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem.2019, 15, 2907–2913.
Lu, J., et al. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. J. Org. Chem.2013, 78 (15), 7436–7444.
Elangovan, A., Wang, Y.-H., & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.2003, 5 (11), 1841–1844.
Handy, S. T., et al. One-Pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis2010, 2010 (18), 3127-3132.
BenchChem.
Merck & Co., Inc. Process for making 2-aryl-3-aryl-5-halo pyridines useful as cox-2 inhibitors. HR-P980206-B1, filed April 16, 1998, and issued February 28, 2002.
Leitch, D. C., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016, 7, 6441-6453.
So, C. M., & Matano, Y. Sonogashira Coupling. Chem. LibreTexts. 2024.
Patil, A. B., et al. Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Rasayan J. Chem.2010, 3 (3), 484-488.
Neufeldt, S. R., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Org. Chem.2022, 87 (11), 7414–7424.
CUSABIO. 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine. CUSABIO. Accessed March 20, 2024.
Sumitomo Chemical Co., Ltd.
BenchChem. An In-depth Technical Guide to 2,5-Dibromo-3-(trifluoromethyl)pyridine: A Key Intermediate in Modern Chemistry. BenchChem. Accessed March 20, 2024.
De Kimpe, N., et al. Synthesis of 3,3‐Dichloropiperidines and Further Functionalization via Pd‐Catalyzed Cross‐Coupling Reactions of the Dichloromethylene Moiety. Eur. J. Org. Chem.2018, 2018 (48), 6869-6881.
Mori, A., et al. Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. J. Org. Chem.2000, 65 (11), 3218–3225.
Guillaumet, G., et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis2005, 2005 (05), 771-780.
James, M. J., et al. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chem. Eur. J.2017, 23 (56), 14048-14054.
O'Donovan, D. H., et al. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Org. Biomol. Chem.2011, 9, 7443-7445.
An, X., et al. Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Adv.2011, 1, 536-553.
Soai, K., et al. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank2024, 2024, M1925.
Li, J., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Int. J. Org. Chem.2014, 4, 249-256.
Buchwald, S. L., & Anderson, K. W. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angew. Chem. Int. Ed.2005, 44, 6173-6177.
Ogren, H., et al. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. J. Med. Chem.1981, 24 (3), 245-251.
BenchChem. A Head-to-Head Battle of C-C Bond Formers: Sonogashira vs. Suzuki Coupling. BenchChem. Accessed March 20, 2024.
Garg, N. K. Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines. Sigma-Aldrich. Accessed March 20, 2024.
A Senior Application Scientist's Guide to GC-MS Comparative Analysis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine Derivatives
Introduction: The Analytical Challenge of Complex Pyridine Scaffolds In modern drug discovery and materials science, pyridine derivatives serve as foundational scaffolds for a vast array of functional molecules. The intr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Complex Pyridine Scaffolds
In modern drug discovery and materials science, pyridine derivatives serve as foundational scaffolds for a vast array of functional molecules. The introduction of multiple, chemically distinct substituents—such as halogens, alkynes, and bulky silyl groups—creates compounds with unique electronic and steric properties. However, these same features present significant analytical challenges. The title compound class, 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine derivatives, encapsulates this challenge perfectly. They are often thermally sensitive, moderately polar, and possess multiple potential fragmentation sites, making their characterization and differentiation a non-trivial task.
This guide provides a comprehensive, in-depth comparison of the analysis of these complex molecules using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of methods to explore the underlying principles, explaining the critical "why" behind each experimental choice. This document is intended for researchers, analytical chemists, and drug development professionals who require robust, reliable, and interpretable data for this important class of compounds.
The "Why": Deconstructing the Analytical Strategy
The choice of GC-MS is deliberate. Gas chromatography offers the high-resolution separation necessary to distinguish between closely related structural isomers and potential impurities.[1] Electron Ionization (EI) Mass Spectrometry provides highly reproducible fragmentation patterns, which, when correctly interpreted, act as a molecular fingerprint, allowing for confident identification and structural elucidation. The use of a trimethylsilyl (TMS) group is a common strategy in the analysis of polar compounds, as it replaces active hydrogens to increase volatility and thermal stability, leading to improved chromatographic performance.[2][3]
Our analytical approach is built on a foundation of understanding how each component of the molecule—the dichlorinated pyridine ring, the ethynyl linker, and the trimethylsilyl group—behaves within the GC-MS system.
Experimental Workflow: A Self-Validating Protocol
A trustworthy analytical method must be a self-validating system. This protocol incorporates quality control (QC) checks at critical stages to ensure data integrity.
Caption: High-level workflow for GC-MS analysis of pyridine derivatives.
Detailed Methodologies
1. Sample Preparation:
Protocol: Accurately weigh approximately 1 mg of the pyridine derivative into a clean 2 mL glass vial. Add 1 mL of high-purity ethyl acetate. Vortex for 30 seconds to ensure complete dissolution. Transfer the solution to a 2 mL autosampler vial with a glass insert.
Causality: Ethyl acetate is chosen as the solvent due to its volatility and compatibility with common GC stationary phases. The concentration (~1 mg/mL) is selected to avoid detector saturation while providing a strong signal-to-noise ratio.
2. Gas Chromatography (GC) Parameters:
Instrument: Agilent 8890 GC System (or equivalent).
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Rationale: A 5% phenyl-methylpolysiloxane (DB-5ms) stationary phase is selected for its versatility and low bleed characteristics, making it ideal for mass spectrometry. It effectively separates compounds based on their boiling points and polarity.[4]
Inlet: Split/Splitless, operated in Split mode (20:1 ratio) at 280 °C.
Rationale: A split injection prevents column overloading and ensures sharp chromatographic peaks. The high inlet temperature ensures rapid and complete volatilization of the silylated compounds.
Oven Program:
Initial Temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Final Hold: Hold at 280 °C for 5 minutes.
Rationale: This temperature program provides a good balance between resolution of early-eluting compounds and efficient elution of the target analytes, minimizing run time.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
3. Mass Spectrometry (MS) Parameters:
Instrument: Agilent 5977B MSD (or equivalent).
Ionization Mode: Electron Ionization (EI) at 70 eV.
Rationale: 70 eV is the standard energy for EI-MS, as it provides sufficient energy to cause reproducible fragmentation and generates spectra that are comparable to established libraries like the NIST Mass Spectral Library.[5]
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Rationale: These temperatures prevent condensation of the analytes within the mass spectrometer while minimizing thermal degradation.
Scan Range: m/z 40-550.
Rationale: This mass range is chosen to capture the low m/z fragments (like the TMS group) as well as the molecular ion of the expected derivatives.
Comparative Analysis: Interpreting the Data
To illustrate the comparative power of this method, we will analyze the expected GC-MS data for three hypothetical but structurally representative derivatives.
Note: Isotopic peaks are shown for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1).
Discussion of Fragmentation Patterns
The utility of EI-MS lies in the predictable fragmentation of the molecular ion. For this class of compounds, several key fragmentation pathways are consistently observed.
Loss of a Methyl Group ([M-15]⁺): This is the hallmark fragmentation of a trimethylsilyl (TMS) group. The molecular ion loses a methyl radical (•CH₃), resulting in a prominent ion at [M-15]⁺.[6] This is often the base peak or a very abundant ion in the spectrum. For Derivative A, this corresponds to the ions at m/z 244 and 246.
Cleavage of the Silyl Group: While direct loss of the entire TMS group (•Si(CH₃)₃, -73 Da) can occur, a more common pathway for ethynyl compounds is the cleavage of the Si-C(alkyne) bond, retaining the charge on the aromatic fragment. This results in an ion corresponding to the de-silylated pyridine ring. For Derivative A, this would be at m/z 186/188.
The Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A very common and diagnostically useful fragment is the stable trimethylsilyl cation itself, observed at m/z 73. Its presence is a strong indicator of a TMS-containing compound.
Halogen Isotopic Patterns: The presence of chlorine and bromine atoms imparts highly characteristic isotopic patterns to the molecular ion and any chlorine/bromine-containing fragments.
Chlorine: Two chlorine atoms (as in Derivative A) will produce an [M]⁺, [M+2]⁺, and [M+4]⁺ cluster with a relative intensity ratio of approximately 9:6:1.
Chloro/Bromo: One chlorine and one bromine atom (Derivative B) will produce an [M]⁺, [M+2]⁺, and [M+4]⁺ cluster with a ratio of approximately 3:4:1, which is distinctly different from the dichloro pattern.
The fragmentation of Derivative A serves as an excellent model for this process.
Caption: Key EI fragmentation pathways for Derivative A.
Conclusion
The GC-MS methodology detailed here provides a robust and reliable framework for the comparative analysis of 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine derivatives. By understanding the rationale behind the chromatographic and spectrometric parameters, researchers can confidently separate and identify these complex molecules. The key to successful analysis lies in interpreting the rich data provided by electron ionization, particularly the characteristic loss of the methyl group from the TMS moiety and the distinct isotopic patterns imparted by the halogen substituents. This guide serves as a foundational resource, enabling scientists to develop and validate methods for the crucial task of characterizing novel chemical entities in research and development.
References
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
PubMed. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). GCMS EI fragmentation pattern of trimethylsilyl derivatized homodimeric lignans. Retrieved from [Link]
PubMed. (2000, March 15). Ion Trap Mass Spectrometry of Trimethylsilylamides Following Gas Chromatography. Journal of Mass Spectrometry. Retrieved from [Link]
PubMed. (n.d.). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. Retrieved from [Link]
ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]
eScholarship, University of California. (2022, January 25). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Retrieved from [Link]
ACS Publications. (2020, January 10). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega. Retrieved from [Link]
MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]
MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
CiteseerX. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]
Regioselectivity in 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine: A Comparative Guide to C2 vs. C5 Substitution
As a Senior Application Scientist, navigating the functionalization of polyhalogenated heterocycles requires balancing theoretical predictions with empirical realities. 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine pr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the functionalization of polyhalogenated heterocycles requires balancing theoretical predictions with empirical realities. 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine presents a fascinating regiochemical challenge. It forces a direct competition between the innate electronic activation of the pyridine ring and the severe steric shielding imposed by a bulky C3 substituent.
This guide objectively compares the regioselectivity of C2 versus C5 substitution in this scaffold, providing causality-driven mechanistic insights, comparative data, and self-validating experimental protocols to help drug development professionals achieve precise structural functionalization.
Mechanistic Causality: The Battle of Electronics vs. Sterics
To rationally design a synthesis utilizing 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine, one must understand the opposing forces governing its reactivity:
The Electronic Bias (C2 Preference)
In unhindered 2,5-dichloropyridines, the C2 position is inherently more reactive toward both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling[1]. The adjacent electronegative nitrogen atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), weakening the C2–Cl bond and making it highly susceptible to oxidative addition by Pd(0)[2]. Furthermore, during SNAr, the nitrogen atom provides critical thermodynamic stabilization to the resulting negative charge in the Meisenheimer intermediate[3].
The Steric Shielding (C5 Preference)
The introduction of the 3-((trimethylsilyl)ethynyl) group fundamentally alters the molecule's kinetic landscape. While the alkyne spacer is linear, the freely rotating trimethylsilyl (TMS) group sweeps a massive steric cone angle directly adjacent to the C2 position. When bulky transition metal complexes (e.g., Pd/XPhos) attempt oxidative addition at C2, the steric clash raises the activation energy (
ΔG‡
) to prohibitive levels[4]. Consequently, the reaction is redirected to the electronically less activated, but sterically unhindered, C5 position.
Visualizing the Regioselective Pathways
Regiochemical bifurcation in 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine.
Comparative Performance Data
The table below synthesizes the expected regioselective outcomes based on the interplay of reaction conditions, catalyst speciation, and nucleophile size.
Reaction Type
Catalyst / Reagents
Dominant Regioisomer
Selectivity Ratio (C2:C5)
Mechanistic Driver
Suzuki-Miyaura (Standard)
Pd(PPh3)4, Aryl-B(OH)2
Mixed / C2 Favored
~ 3:1
Mononuclear Pd favors the weaker C2–Cl bond, but sterics cause significant C5 leakage[4].
Suzuki-Miyaura (Jeffery)
Pd(OAc)2 (Ligand-Free)
C5 Favored
< 1:99
Multinuclear Pd clusters are highly sensitive to C3-TMS sterics, exclusively attacking C5[5].
Buchwald-Hartwig
Pd2(dba)3, XPhos, Amine
C5 Favored
1:20
Extreme steric clash between the bulky XPhos/Amine complex and the C3-TMS group[4].
SNAr (Methoxylation)
NaOMe, MeOH, 80°C
C2 Favored
> 95:5
Small nucleophiles bypass sterics; reaction is driven by thermodynamic stabilization by N[3].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating real-time analytical checks.
Causality: The absence of strongly coordinating phosphine ligands allows palladium to form multinuclear species or nanoparticles. These clusters are exquisitely sensitive to steric hindrance, completely avoiding the TMS-blocked C2 position in favor of C5[5].
Step-by-Step Methodology:
Reagent Assembly: To a dry Schlenk flask, add 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
Solvent & Deoxygenation: Add a 4:1 mixture of Toluene/H2O. Sparge the biphasic mixture with Argon for 15 minutes to prevent catalyst oxidation.
Catalyst Initiation: Add Pd(OAc)2 (2 mol%). Crucial: Do not add any phosphine ligands. The solution will gradually darken as active Pd clusters form.
Thermal Activation: Heat the vigorously stirred mixture to 100°C for 12–24 hours.
In-Process Validation (LC-MS): At 6 hours, sample the organic layer. You should observe the consumption of the starting material and the appearance of a single product mass corresponding to the mono-arylated product. The absence of a secondary peak with the same mass confirms >99:1 C5 regioselectivity.
Isolation: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: C2-Selective SNAr (Methoxylation)
Causality: Using a small, hard nucleophile like methoxide minimizes steric interactions with the C3-TMS group. The reaction pathway is dictated purely by the electronic stabilization of the transition state by the pyridine nitrogen[3].
Step-by-Step Methodology:
Preparation: Dissolve 2,5-dichloro-3-((trimethylsilyl)ethynyl)pyridine (1.0 equiv) in anhydrous methanol (0.2 M).
Nucleophile Addition: Slowly add a solution of sodium methoxide (NaOMe, 1.1 equiv) in methanol dropwise at 0°C to prevent uncontrolled exotherms.
Reaction Execution: Heat the mixture to 80°C (reflux) for 8 hours.
In-Process Validation (TLC/NMR): Monitor via TLC (Hexanes/EtOAc). Quench a 0.1 mL aliquot and run a crude 1H-NMR. The disappearance of the highly deshielded C2-adjacent proton signal (if comparing analogs) or the specific shi of the C4/C6 protons will validate C2 substitution.
Workup: Concentrate under reduced pressure, partition between water and dichloromethane, dry the organic layer over Na2SO4, and concentrate to yield the C2-methoxy product.
Workflow Visualization
Self-validating workflow for C5-selective ligand-free Suzuki-Miyaura coupling.
References
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems
The Journal of Organic Chemistry (PMC)
URL:[Link]
Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
Chemical Society Reviews (PMC)
URL:[Link]
Personal protective equipment for handling 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine
Comprehensive Safety & Handling Protocol for 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine Executive Summary & Chemical Profile 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) is a highly speciali...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety & Handling Protocol for 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine
Executive Summary & Chemical Profile
2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine (CAS: 1346446-90-9) is a highly specialized halogenated pyridine derivative utilized extensively in drug discovery and complex API synthesis. Featuring both a di-halogenated heterocyclic core and a trimethylsilyl (TMS)-protected alkyne, this molecule serves as a versatile building block for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki couplings). However, this dual-functional nature introduces specific handling risks that require rigorous operational controls and specialized Personal Protective Equipment (PPE).
Hazard Assessment & Mechanistic Toxicology
Understanding the chemical behavior of this compound is critical for safe handling. It is classified under Hazard Codes Xn (Harmful) with Risk Statements 22 (Harmful if swallowed) and 36 (Irritating to eyes) .
Lipophilicity & Dermal Penetration: The combination of the dichloropyridine ring and the bulky, non-polar TMS group renders the molecule highly lipophilic. This significantly increases its potential for rapid dermal absorption compared to unsubstituted pyridines, necessitating strict barrier protections .
Ocular Toxicity: Halogenated pyridines can disrupt lipid bilayers in the corneal epithelium, causing severe and immediate eye irritation upon contact.
Chemical Stability & Reactivity: While the TMS group effectively protects the alkyne under neutral conditions, exposure to strong bases, nucleophiles, or fluoride sources (e.g., TBAF) triggers rapid desilylation. This process generates the terminal alkyne, which is more reactive, potentially unstable, and can release volatile, flammable byproducts .
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. Every choice is grounded in the mechanistic toxicology of halogenated silylalkynes.
Halogenated aromatics can permeate standard thin nitrile over extended exposure. Double-gloving ensures a self-validating barrier; if the outer glove is compromised, the inner glove provides a grace period for safe removal.
Eye Protection
Chemical splash goggles (ANSI Z87.1+ certified).
Safety glasses are insufficient. The severe ocular irritation risk (R36) requires a full seal to prevent airborne dust or micro-droplets from contacting the corneal lipid bilayer.
Prevents dermal exposure to lipophilic compounds. An FR coat is required because desilylation byproducts (e.g., volatile alkynes) can be highly flammable.
Respiratory
N95/P100 particulate respirator (only if handling outside a hood).
Mitigates inhalation of fine crystalline dust. However, primary control must always be local exhaust ventilation (LEV).
Operational Workflow & Handling Protocol
The following protocol is designed as a self-validating system. Each step includes a verification check to ensure operational integrity.
Step 1: Environmental Preparation & Verification
Action: Conduct all handling within a certified Class II Type A2 or B2 chemical fume hood.
Causality: Local exhaust ventilation captures aerosolized particulates and volatile desilylation byproducts before they reach the operator's breathing zone.
Validation: Verify the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm) prior to introducing the chemical.
Step 2: Closed-Transfer Weighing
Action: Use anti-static weigh boats and non-sparking spatulas. Tare the vessel, transfer the required mass, and immediately seal the source container.
Causality: The TMS-alkyne moiety can generate static charge during friction. Anti-static tools prevent electrostatic discharge (ESD) which could ignite localized dust clouds or volatile impurities.
Validation: Ensure the balance is grounded and the source container is capped before removing the weigh boat from the hood.
Step 3: Reaction Setup (Inert Atmosphere)
Action: Purge the reaction vessel with Argon or ultra-high-purity Nitrogen before introducing the compound.
Causality: While the bulk solid is stable, maintaining an inert, moisture-free environment prevents premature desilylation driven by trace ambient moisture and basic impurities.
Validation: Observe positive pressure via a bubbler system to confirm the integrity of the inert atmosphere.
Operational workflow for handling halogenated silylalkyne pyridines safely.
Spill Response & Decontamination Plan
In the event of a spill, immediate containment is required to prevent dermal contact and environmental release.
Protocol for Minor Spills (<50g, contained within the fume hood):
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use combustible materials like paper towels initially.
Suppression: If the material is a dry powder, lightly mist with 70% Isopropanol (IPA) to suppress dust generation. Causality: IPA reduces the aerosolization risk without triggering violent hydrolysis.
Collection: Use a non-sparking scoop to collect the absorbed material into a dedicated, sealable hazardous waste container.
Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution followed by water. Causality: Mildly basic solutions help neutralize trace halogenated acidic byproducts without aggressively stripping the TMS group.
Decision matrix and procedural pathway for chemical spill response.
Waste Segregation & Chemical Disposal Plan
Improper disposal of halogenated pyridines poses severe environmental and regulatory risks.
Halogenated Organic Waste Stream: All unused material, reaction mother liquors, and contaminated solvents must be strictly segregated into designated "Halogenated Organic Waste" carboys.
Causality for Segregation: Halogenated compounds require specialized high-temperature incineration (>1100°C) to safely break the carbon-halogen bonds and prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) or furans. Mixing this with non-halogenated waste violates EPA/RCRA regulations and creates a severe environmental hazard.
Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed, labeled solid hazardous waste drum, distinct from general lab trash.
References
PubChem. "3-Chloropyridine | CID 12287 - PubChem". Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.